Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139097. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-amino-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZNPKRMPBUQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189936 | |
| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3641-14-3 | |
| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3641-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3641-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 5-AMINO-1H-1,2,4-TRIAZOLE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BDL3S99S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key building block in the development of pharmaceuticals and agrochemicals.[1] This document details the primary synthetic methodologies, providing experimental protocols and quantitative data to support research and development efforts.
Introduction
This compound (C₄H₆N₄O₂) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[2][3] Its structure, featuring a triazole ring with both an amino and a methyl carboxylate group, makes it a versatile intermediate for creating more complex molecules with a range of biological activities.[1]
Synthetic Pathways
The most prevalent and well-documented method for the synthesis of this compound involves a two-step process. The first step is the formation of the core heterocyclic structure, 5-amino-1H-1,2,4-triazole-3-carboxylic acid, from acyclic precursors. The second step is the esterification of the carboxylic acid to yield the final methyl ester product.
An alternative, though less direct, conceptual pathway involves the construction of the triazole ring with the ester group already in place. However, the former method is more commonly cited in the literature.
Caption: Overview of the primary synthetic pathway.
Experimental Protocols
Step 1: Synthesis of 3-Amino-1,2,4-triazole-5-carboxylic Acid
The synthesis of the carboxylic acid precursor can be achieved through the reaction of aminoguanidine with a dicarboxylic acid or its derivative. One common method involves the reaction of aminoguanidine bicarbonate with formic acid.[4]
Materials:
-
Aminoguanidine bicarbonate
-
98-100% Formic acid
-
95% Ethanol
Procedure:
-
To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-ml two-necked round-bottomed flask fitted with a thermometer, add 48 g (40 ml, 1.05 moles) of 98–100% formic acid.[4]
-
Cautiously heat the foaming mixture with gentle rotation until the evolution of gas ceases and the entire mass dissolves.[4]
-
Maintain the solution at a temperature of 120°C for 5 hours.[4]
-
After cooling the solution, add 500 ml of 95% ethanol and heat to dissolve the product.[4]
-
Filter the solution while hot.[4]
-
Evaporate the ethanol solution to dryness on a steam bath and dry the resulting product in an oven at 100°C.[4]
Step 2: Esterification to this compound
This procedure details the esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid to its corresponding methyl ester.
Materials:
-
5-amino-1H-1,2,4-triazole-3-carboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Cool 150 mL of methanol to -18°C.
-
Add 43.5 mL (600 mmol) of SOCl₂ dropwise to the cooled methanol.
-
Following the addition of SOCl₂, add 21.32 g (150 mmol) of 5-amino-1H-1,2,4-triazole-3-carboxylic acid dropwise.
-
After 30 minutes, allow the temperature to rise to 20°C and stir the mixture for 20 hours.
-
Evaporate the volatile components, and dissolve the resulting oily residue in 130 mL of methanol.
-
Add 90 mL of diethyl ether to precipitate the product.
This procedure can also be applied to the N-methylated analog, Methyl 5‐amino‐1‐methyl‐1H‐[5][6][7]triazole‐3‐carboxylate, with a reported yield of 93% for the hydrochloride salt.[5]
Quantitative Data Summary
| Parameter | 3-Amino-1,2,4-triazole[4] | Methyl 5-amino-1-methyl-1H-[5][6][7]triazole-3-carboxylate HCl[5] |
| Yield | 95-97% | 93% |
| Melting Point | 152-156°C | Not specified |
| TLC (Rf) | Not specified | 0.73 (System A) |
| HPLC Purity | Not specified | 99.7% |
| ¹H NMR (DMSO-d₆) δ (ppm) | Not specified | 3.70 (s, 3H, CH₃-N), 3.85 (s, 3H, CH₃-O), 7.26 (s, H, NH+) |
| FTIR (cm⁻¹) (KBr) | Not specified | 3391, 3311, 3103, 1763, 1683 |
Note: Data for the N-methylated analog is provided as a reference for a similar esterification process.
Reaction Pathway Visualization
Caption: Esterification reaction pathway.
Further Reactions and Characterization
The synthesized this compound can undergo further reactions, such as acetylation. Reaction with acetic anhydride can lead to mono- and di-acetylated products.[6] For instance, reaction at 20°C with Ac₂O can regioselectively yield methyl 1-acetyl-5-amino-1H-[5][6][7]triazole-3-carboxylate.[6] More forcing conditions, such as boiling in neat acetic anhydride, can produce diacetylated isomers.[6] These derivatives are useful for further functionalization and for structural confirmation.
Safety Considerations
It is important to note that some traditional synthetic routes for related triazole compounds involve diazotization steps, which can be hazardous due to the formation of explosive diazonium salts.[8][9] The methods presented here avoid this particularly hazardous step, offering a safer synthetic approach.[8] Nevertheless, all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Thionyl chloride is corrosive and toxic and should be handled with extreme care.
Conclusion
The synthesis of this compound is readily achievable through a two-step process involving the formation of the triazole carboxylic acid followed by esterification. The provided protocols offer a solid foundation for the laboratory-scale production of this valuable intermediate. Further optimization of reaction conditions may be possible to improve yields and purity. The characterization data and potential for subsequent derivatization highlight the utility of this compound in broader drug discovery and development programs.
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester CAS# 3641-14-3 [gmall.chemnet.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 9. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical Properties
This compound is a white crystalline powder.[3][4] Its core structure consists of a 1,2,4-triazole ring substituted with an amino group and a methyl carboxylate group.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | methyl 3-amino-1H-1,2,4-triazole-5-carboxylate | [5] |
| CAS Number | 3641-14-3 | [3][6][7] |
| Molecular Formula | C₄H₆N₄O₂ | [3][5][8] |
| Molecular Weight | 142.12 g/mol | [3][5][6][7] |
| Appearance | White Crystalline Powder | [3][4] |
| Melting Point | 218-222 °C (decomposes) | [3][6] |
| Boiling Point | 379°C at 760 mmHg | [3][4] |
| Density | 1.505 g/cm³ | [3][4] |
| Flash Point | 183°C | [3][4] |
| Refractive Index | 1.613 | [3][4] |
| XLogP3 | -0.2 | [3][5] |
| PSA (Polar Surface Area) | 93.9 Ų | [3][5] |
Spectral Data
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 143.05635 |
| [M+Na]⁺ | 165.03829 |
| [M-H]⁻ | 141.04179 |
| [M+NH₄]⁺ | 160.08289 |
| [M+K]⁺ | 181.01223 |
| [M]⁺ | 142.04852 |
| [M]⁻ | 142.04962 |
Data obtained from PubChemLite.[9]
Experimental Protocols
Synthesis of this compound
Representative Synthetic Pathway:
Caption: A generalized synthetic workflow for this compound.
Methodology:
-
Condensation: Aminoguanidine hydrochloride is reacted with a suitable dicarbonyl compound, such as dimethyl oxalate, in the presence of a base. This reaction typically forms an open-chain intermediate.
-
Cyclization: The intermediate is then heated, often in the presence of a dehydrating agent or under reflux conditions, to induce intramolecular cyclization, forming the 1,2,4-triazole ring.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to yield the final product.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.[9]
HPLC Method:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier, such as phosphoric acid or formic acid for MS compatibility, is effective.[9]
-
Detection: UV detection at a suitable wavelength (e.g., 210-254 nm) can be employed.
Experimental Workflow for Analysis:
Caption: A standard workflow for the HPLC analysis of the target compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information to suggest that this compound has significant biological activity or is directly involved in specific signaling pathways. Its primary role is as a chemical intermediate for the synthesis of more complex, biologically active molecules, such as pharmaceuticals and agrochemicals.[1] Derivatives of the 1,2,4-triazole core are known to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[10][11][12]
Safety Information
This compound is classified with the GHS07 pictogram, indicating that it may cause skin sensitization.[6][7] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[6][7]
Conclusion
This compound is a valuable building block in organic synthesis. This guide has summarized its key chemical properties and provided representative experimental protocols for its synthesis and analysis. Further research into the biological activities of its derivatives may open new avenues for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 8. Mendeleev Communications [mathnet.ru]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]
- 12. ripublication.com [ripublication.com]
Characterization of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, spectroscopic data, synthesis, and potential biological activities, offering a valuable resource for researchers working with this molecule.
Physicochemical Properties
This compound is a white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H6N4O2 | [2] |
| Molecular Weight | 142.12 g/mol | [2] |
| CAS Number | 3641-14-3 | [2] |
| Appearance | White Crystalline Powder | [2] |
| Melting Point | 218-222 °C (decomposes) | [2][3][4] |
| Boiling Point | 379 °C at 760 mmHg | [2] |
| Density | 1.505 g/cm³ | [2] |
| Flash Point | 183 °C | [2] |
| Refractive Index | 1.613 | [2] |
| XLogP3 | -0.2 | [2] |
| PSA (Polar Surface Area) | 93.9 Ų | [2] |
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: Similarly, the ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the two triazole ring carbons, and the methyl carbon of the ester group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include N-H stretching vibrations for the amino group and the triazole ring, C=O stretching for the ester, and C-N and C=N stretching vibrations for the triazole ring.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The exact mass is reported to be 142.12.[2]
Synthesis
This compound is typically synthesized via the esterification of its corresponding carboxylic acid precursor, 5-amino-1H-1,2,4-triazole-3-carboxylic acid. A common method involves the use of methanol in the presence of an acid catalyst such as thionyl chloride (SOCl₂) or a strong mineral acid.[7][8]
Experimental Protocols
Synthesis: Esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid[8][9][10]
-
Suspension: Suspend 5-amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).
-
Cooling: Cool the suspension to 0 °C in an ice bath with continuous stirring.
-
Catalyst Addition: Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension. This step should be performed in a well-ventilated fume hood as the reaction is exothermic and releases HCl and SO₂ gases.
-
Reaction: After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to stir at room temperature or gently reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the excess methanol under reduced pressure. Neutralize the residue carefully with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Characterization
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) to form a thin, transparent disc.
-
Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded for background correction.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent for electrospray ionization (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Analysis: Acquire the mass spectrum in the desired mass range and ionization mode (positive or negative).
Potential Biological Activity and Signaling Pathways
This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[9] The 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 1,2,4-triazole have been reported to exhibit a wide range of activities, including antifungal, anticancer, and anti-inflammatory properties.
The mechanism of action for many 1,2,4-triazole-containing drugs involves the inhibition of key enzymes in various signaling pathways. While the specific biological target of this compound is not definitively established in the reviewed literature, its structural similarity to other active triazoles suggests potential interactions with pathways such as:
-
CYP51 Inhibition: A common mechanism for antifungal triazoles.
-
Kinase Inhibition: Targeting pathways like VEGFR-2 in cancer.
-
Aromatase Inhibition: Relevant in the treatment of hormone-dependent cancers.
-
Nrf2 Pathway Activation: Implicated in neuroprotective effects.
References
- 1. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 2. echemi.com [echemi.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. 5-Amino-1H- 1,2,4 -triazole-3-carboxylic acid methyl ester 96 3641-14-3 [sigmaaldrich.com]
- 5. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the key analytical techniques and experimental protocols utilized to confirm its molecular structure and explores its potential biological significance based on the activities of related compounds.
Compound Identity and Physicochemical Properties
This compound is a white crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄O₂ | [1][2] |
| Molecular Weight | 142.12 g/mol | [1][2] |
| CAS Number | 3641-14-3 | [1][2][3] |
| Melting Point | 218-222 °C | |
| Appearance | White Crystalline Powder | [2] |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The following tables present the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | - | - | NH₂ |
| Data not available in search results | - | - | NH |
| Data not available in search results | s | 3H | O-CH₃ |
¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C=O |
| Data not available in search results | C3-Triazole |
| Data not available in search results | C5-Triazole |
| Data not available in search results | O-CH₃ |
Note: Specific chemical shift values and coupling constants were not available in the searched literature. The assignments are based on the known chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | Strong, Broad | N-H stretching (amine and triazole) |
| Data not available in search results | Strong | C=O stretching (ester) |
| Data not available in search results | Medium | C=N stretching (triazole ring) |
| Data not available in search results | Medium | C-N stretching |
| Data not available in search results | Medium | N-H bending |
Note: Specific peak positions were not available in the searched literature. The assignments are based on characteristic functional group frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 142.0490 | [M]⁺, Molecular Ion |
Note: The exact mass is consistent with the molecular formula C₄H₆N₄O₂.
Experimental Protocols
This section details the experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
A detailed experimental protocol for the synthesis of the title compound is provided in the work by Gapiński et al. (2021). While the full text was not accessible, a general synthetic approach for related aminotriazoles involves the cyclization of an appropriate precursor. A plausible synthetic route is outlined below.
General Procedure:
-
Starting Materials: The synthesis typically starts from readily available precursors like aminoguanidine and a dicarbonyl compound or its derivative.
-
Cyclization: The starting materials are reacted under appropriate conditions (e.g., in a suitable solvent with heating or under microwave irradiation) to form the 1,2,4-triazole ring.
-
Esterification: If the carboxylic acid is formed first, a subsequent esterification step with methanol under acidic conditions yields the final methyl ester.
-
Purification: The crude product is purified by recrystallization from a suitable solvent to obtain the pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FTIR Spectroscopy: The IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.
-
Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
Structure Elucidation Workflow
The logical workflow for the structure elucidation of this compound is depicted in the following diagram.
Potential Biological Significance and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous antifungal and anticancer agents.[4][5][6][7][8]
Hypothetical Antifungal Mechanism of Action
Many triazole-based antifungal drugs, such as fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
Hypothetical Anticancer Mechanism of Action
Various 1,2,4-triazole derivatives have demonstrated anticancer activity through different mechanisms, including the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Inhibition of EGFR can block these pro-cancerous signals.
Conclusion
The structural elucidation of this compound is well-established through standard spectroscopic techniques. While specific biological data for this exact compound is limited, its structural similarity to known bioactive molecules suggests potential for further investigation in the fields of antifungal and anticancer drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this and related heterocyclic compounds.
References
- 1. rsc.org [rsc.org]
- 2. echemi.com [echemi.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)- [webbook.nist.gov]
- 7. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: Spectroscopic Data for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the available spectroscopic data, detailed experimental protocols for acquiring such data, and a representative synthesis method.
Core Spectroscopic Data
This compound has been characterized using several spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[1] The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its molecular structure.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.85 | s | 3H | O-CH₃ |
| 7.26 | s (br) | 2H | NH₂ |
| ~12.0 (very broad) | s | 1H | NH (triazole ring) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 52.3 | O-CH₃ |
| 147.5 | C5 (C-NH₂) |
| 151.2 | C3 (C-COOCH₃) |
| 159.7 | C=O (ester) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The analysis is typically performed on a solid sample using a Potassium Bromide (KBr) pellet.
Table 3: FTIR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3391, 3311 | Strong, Broad | N-H stretching (NH₂ and NH) |
| 3103 | Medium | C-H stretching (aromatic-like) |
| 1763 | Strong | C=O stretching (ester) |
| 1683 | Strong | N-H bending (NH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 142 | 100 | [M]⁺ (Molecular Ion) |
| 111 | - | [M - OCH₃]⁺ |
| 83 | - | [M - COOCH₃]⁺ |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific data. The following sections outline the general procedures for the key experiments cited.
Synthesis of this compound
A common synthetic route involves the esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid.
Protocol:
-
To a suspension of 5-amino-1H-1,2,4-triazole-3-carboxylic acid (1 equivalent) in methanol (10 volumes), slowly add thionyl chloride (1.2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
References
A Technical Guide to Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, analytical methodologies, and biological significance of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antiviral agent Ribavirin.
Core Physical and Chemical Properties
This compound is a white crystalline powder.[1][2] A comprehensive summary of its key physical and chemical properties is presented below.
General and Computational Properties
| Property | Value | Source |
| Molecular Formula | C4H6N4O2 | [1][3] |
| Molecular Weight | 142.12 g/mol | [1][3] |
| Exact Mass | 142.04907545 Da | |
| CAS Number | 3641-14-3 | [1] |
| Appearance | White Crystalline Powder | [1][2] |
| Polar Surface Area (PSA) | 93.9 Ų | [1] |
| XLogP3 | -0.2 | [1] |
Experimentally Determined Physical Properties
| Property | Value | Source |
| Melting Point | 218-222 °C (decomposes) | [4][5] |
| Boiling Point | 379°C at 760 mmHg | [1][2] |
| Density | 1.505 g/cm³ | [1][2] |
| Flash Point | 183°C | [1][2] |
| Refractive Index | 1.613 | [1][2] |
Experimental Protocols and Methodologies
The characterization of this compound and its derivatives typically involves a suite of standard analytical techniques to confirm its identity, purity, and structure.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of this compound and its reaction products. A common approach utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid for Mass Spectrometry compatibility.[4] This method is scalable for preparative separation to isolate impurities.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is also employed in the analysis of this compound and its acetylated derivatives, providing information on molecular weight and fragmentation patterns.[6][7][8]
Spectroscopic Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives.[6][8]
Synthesis Workflow
The synthesis of 1,2,4-triazole derivatives such as this compound can be achieved through various routes. One documented approach involves the use of lime nitrogen as a starting material. A generalized workflow for such a synthesis is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Biological Significance and Signaling Pathways
While direct signaling pathways for this compound are not extensively documented, its primary significance lies in its role as a precursor to Ribavirin, a potent antiviral drug. The mechanism of action of Ribavirin is multifaceted and impacts several cellular and viral pathways.
Ribavirin is a guanosine analog that, once phosphorylated in the cell, interferes with viral replication through multiple mechanisms.[9][10] These include:
-
Inhibition of Viral RNA Polymerase: Ribavirin triphosphate competes with natural nucleotides, leading to the inhibition of viral RNA-dependent RNA polymerase.[10][11]
-
Induction of Viral Mutagenesis: Incorporation of Ribavirin into the viral genome leads to an "error catastrophe," causing lethal mutations in the virus.[9][10]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication.[10][11]
-
Modulation of the Immune Response: Ribavirin can shift the immune response towards a Th1 profile, enhancing the host's antiviral defenses.[9]
-
Interference with Viral mRNA Capping: Ribavirin can inhibit the capping of viral mRNA, which is crucial for its stability and translation.[9][10]
The intricate mechanism of action of Ribavirin is illustrated in the following diagram.
Caption: The multifaceted mechanism of action of Ribavirin, a key antiviral agent synthesized from this compound.
References
- 1. Cellular Signaling Analysis shows antiviral, ribavirin-mediated ribosomal signaling modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Ribavirin - Wikipedia [en.wikipedia.org]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Sigma Aldrich 5-Amino-1H-[1,2,4]-triazole-3-carboxylic acid methyl ester 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 10. news-medical.net [news-medical.net]
- 11. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
CAS Number: 3641-14-3
This technical guide provides a comprehensive overview of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key heterocyclic building block. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries. This document details the compound's physicochemical properties, synthesis protocols, chemical reactivity, and applications, with a focus on its role in the creation of pharmaceuticals and other specialized chemicals.
Core Chemical and Physical Properties
This compound is a white crystalline powder.[1] Its structural and physical properties are summarized in the table below, providing essential data for laboratory and industrial applications.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄O₂ | [1][2][3] |
| Molecular Weight | 142.12 g/mol | [1][2][3] |
| Appearance | White Crystalline Powder | [1][3] |
| Melting Point | 218-222 °C (lit.) | [1] |
| Boiling Point | 379 °C at 760 mmHg | [1][3] |
| Density | 1.506 g/cm³ | [1] |
| Flash Point | 183 °C | [1][3] |
| Refractive Index | 1.613 | [1][3] |
| Vapor Pressure | 6.06E-06 mmHg at 25°C | [1] |
| pKa | 8.92 ± 0.40 (Predicted) | [1] |
| Topological Polar Surface Area (TPSA) | 93.9 Ų | [2][4] |
| XLogP3 | -0.2 | [2][3] |
| EINECS Number | 222-869-7 | [1][3] |
Synthesis and Experimental Protocols
While specific, detailed industrial synthesis protocols for this compound are often proprietary, the literature points to general synthetic strategies for 1,2,4-triazole derivatives. One common approach involves the cyclization of intermediates derived from aminoguanidine.[5] Another related synthesis for a similar compound, methyl 1,2,4-triazole-3-carboxylate, involves reacting trichloroacetonitrile with formylhydrazine, followed by cyclization and alcoholysis.[6]
The diagram below illustrates a generalized workflow for synthesizing substituted 1,2,4-triazole compounds, which can be adapted for the title compound.
References
- 1. lookchem.com [lookchem.com]
- 2. methyl 5-amino-1H-(1,2,4)triazole-3-carboxylate | C4H6N4O2 | CID 77201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 3641-14-3 | Methyl 5-Amino-1,2,4-triazole-3-carboxylate | Triazoles | Ambeed.com [ambeed.com]
- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate and its Alternative Appellations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key chemical intermediate. The document details its various synonyms and identifiers, presents its physicochemical properties in a structured format, and outlines key experimental protocols for its synthesis and analysis.
Nomenclature and Identification
This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these alternative names, along with common identifiers, is provided below to facilitate accurate identification and cross-referencing.
Table of Synonyms and Identifiers
| Category | Identifier | Value |
| Systematic Names | IUPAC Name | methyl 3-amino-1H-1,2,4-triazole-5-carboxylate[1] |
| 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester[1][2][3] | ||
| s-Triazole-3-carboxylic acid, 5-amino-, methyl ester[1][2] | ||
| 3-Amino-5-(methoxycarbonyl)-1,2,4-triazole[2][3] | ||
| 5-Amino-1H-[1][2][4]triazole-3-carboxylic acid methyl ester[1][2] | ||
| 3-Amino-1,2,4-triazole-5-carboxylic acid methyl ester[2] | ||
| Methyl 5-amino-4H-1,2,4-triazole-3-carboxylate[1][3] | ||
| Registry Numbers | CAS Number | 3641-14-3[1][2] |
| EC Number | 222-869-7[2] | |
| NSC Number | 139097[1][2] | |
| Chemical Codes | UNII | 33BDL3S99S[1][2] |
| InChI Key | OSZNPKRMPBUQLB-UHFFFAOYSA-N[2] | |
| MDL Number | MFCD00297193[1] | |
| Other Synonyms | RefChem:157670[1] | |
| CHEMBL5402933[1] | ||
| MFCD02695363[1] |
Logical Relationships of Nomenclature
The following diagram illustrates the relationship between the primary name and its various identifiers and synonyms.
References
"discovery and history of aminotriazole compounds"
An In-depth Technical Guide to the Discovery and History of Aminotriazole Compounds
Executive Summary
The aminotriazole class of compounds, particularly 3-amino-1,2,4-triazole (amitrole), represents a significant chapter in the history of chemical science, spanning from foundational heterocyclic chemistry to widespread agrochemical application and, more recently, to diverse roles in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted biological activities of aminotriazole compounds. It details the initial synthesis and the subsequent discovery of their potent herbicidal properties, which led to widespread agricultural use. The guide also chronicles pivotal historical events, such as the 1959 cranberry scare, that shaped public perception and regulatory landscapes. For the intended audience of researchers and drug development professionals, this document consolidates key quantitative data, details critical experimental protocols for synthesis, and visualizes the complex signaling pathways and logical relationships governing the function and development of these compounds.
The Dawn of Triazole Chemistry
The foundational chemistry of triazoles, the five-membered heterocyclic aromatic rings containing three nitrogen atoms, dates back to the late 19th century. The name "triazole" was first proposed in 1885 by Bladin to describe this novel class of compounds.[1] Triazoles exist as two primary isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which have become crucial scaffolds in medicinal and materials science due to their unique chemical properties.[1] Their stability, capacity for a wide range of substitutions, and ability to engage in hydrogen bonding have made them privileged structures in the development of therapeutic agents.[1][2]
From Laboratory Curiosity to Agricultural Workhorse: The History of Aminotriazole
Discovery and Herbicidal Application
While the triazole ring was known for decades, the biological potential of its amino-substituted derivatives remained largely unexplored until the mid-20th century. The potent herbicidal activity of 3-amino-1,2,4-triazole, commonly known as amitrole, was first reported in 1953 and subsequently patented in 1954 by the American Chemical Paint Company.[3] This discovery marked the entry of aminotriazoles into the agrochemical industry. Amitrole was found to be a non-selective, systemic herbicide effective against a wide array of annual and perennial grasses, broadleaf weeds, and aquatic weeds, acting through translocation in the plant.[4][5][6]
The 1959 Cranberry Scare and Its Aftermath
The widespread use of amitrole came to an abrupt halt in 1959 with a major public health controversy. On November 9, 1959, the U.S. Secretary of Health, Education, and Welfare announced that residues of amitrole, a suspected carcinogen, had been found in the national cranberry crop.[5][7] This announcement, occurring just before Thanksgiving, caused the cranberry market to collapse and instilled a lasting public consciousness regarding pesticide residues in food.[5][7] This event was a turning point, leading to stricter regulations on pesticide use and spurring the development of more sensitive analytical methods for residue detection.
Modern Regulatory Status and Evolving Applications
Due to its carcinogenic properties in laboratory animals, the use of amitrole on food crops was discontinued.[5][6] Over the following decades, regulatory scrutiny intensified. Citing concerns over potential groundwater contamination and risks to aquatic life, the European Union banned the use of amitrole-based herbicides starting in September 2017.[6] Despite its decline in agriculture, the unique biological activity of the aminotriazole scaffold has driven its exploration in other fields. Researchers have repurposed it as a chemical probe in molecular biology and as a foundational structure in the development of new therapeutic agents for a range of diseases.[8][9][10]
Synthesis of Aminotriazole Compounds
The synthesis of the 3-amino-1,2,4-triazole core and its derivatives has been a subject of extensive research, leading to the development of numerous methodologies.
Foundational Synthesis of 3-Amino-1,2,4-triazole (Amitrole)
Historically, the commercial production of amitrole involved the reaction of an aminoguanidine salt, typically the bicarbonate, with formic acid, followed by cyclization of the resulting aminoguanidine formate.[11] A common process involves the initial formation of aminoguanidine from the condensation of hydrazine hydrate with cyanamide.[11]
Modern Synthetic Strategies for Derivative Libraries
Modern medicinal chemistry demands efficient methods for producing diverse libraries of compounds for structure-activity relationship (SAR) studies. Convergent synthetic routes have been developed that allow for the variation of substituents at different positions of the aminotriazole ring.[12][13] One effective one-pot, two-step protocol involves the formation of a thiourea intermediate, followed by S-alkylation and a consecutive ring-closure reaction to yield the desired 3-amino-1,2,4-triazole derivatives.[14][15] These methods offer broad functional group tolerance and are suitable for parallel synthesis, enabling the rapid generation of compound libraries.[14][15]
Mechanisms of Action
Aminotriazole compounds exhibit a range of biological effects, stemming from their ability to interact with various enzymatic pathways in plants and animals.
Herbicidal Mode of Action
The herbicidal effects of amitrole are primarily attributed to two distinct mechanisms of action.
-
Inhibition of Histidine Biosynthesis: Amitrole is a potent competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGP dehydratase), an essential enzyme in the histidine biosynthesis pathway in plants and microorganisms.[5][16] By blocking this enzyme, amitrole leads to a deficiency in histidine, an essential amino acid, thereby halting growth. This mode of action has also been exploited in molecular biology as a selection marker in yeast two-hybrid systems.[5]
-
Inhibition of Pigment Synthesis: Amitrole is also known to interfere with carotenoid biosynthesis by inhibiting lycopene cyclase.[4] This leads to the accumulation of phytoene, a precursor, and results in the characteristic bleached or chlorotic appearance of treated plants due to photooxidation of chlorophyll.[17][18] There has been some scientific debate as to whether pigment inhibition or histidine starvation is the primary herbicidal mechanism.[17]
Caption: Herbicidal Mechanisms of Amitrole
Toxicological Profile
The primary concern regarding aminotriazole is its carcinogenicity. Lifespan studies in rodents have shown that high dietary concentrations of amitrole can induce thyroid and pituitary gland tumors, particularly in rats.[19] This effect is linked to its impact on thyroid function. It has also been shown to have both carcinogenic and, paradoxically, antitumor effects in mice depending on the experimental conditions.[20] In vitro genotoxicity assays have produced mixed results, with most bacterial tests being negative.[21][22]
Emerging Therapeutic Applications
The aminotriazole scaffold is a versatile building block for developing new drugs. Its derivatives have been investigated for a wide range of therapeutic activities.
-
Anticancer Agents: The 3-amino-1,2,4-triazole core has been incorporated into novel compounds showing promising anticancer and antiangiogenic activity.[8]
-
Anti-inflammatory Agents: A series of triazole aminopyrazines were developed as highly potent and selective inhibitors of PI3Kδ, a key enzyme in inflammatory pathways.[10]
-
Antiparasitic Drugs: A novel series of 5-amino-1,2,3-triazole-4-carboxamides was identified and optimized as a treatment for Chagas' disease, caused by Trypanosoma cruzi.[9]
-
Otoprotective Agents: 3-aminotriazole has been shown to protect against cobalt-induced hearing impairment by inhibiting the generation of reactive oxygen species and proinflammatory cytokines.[23]
Caption: Logical Relationships of Aminotriazole Derivatives
Quantitative Data Summary
This section summarizes key quantitative data related to the physicochemical and biological properties of aminotriazole and its derivatives.
Table 1: Physicochemical and Toxicological Properties of 3-Amino-1,2,4-triazole (Amitrole)
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 61-82-5 | [5] |
| Molar Mass | 84.082 g·mol⁻¹ | [5] |
| Appearance | Colorless/white crystalline powder | [5] |
| Melting Point | 157 to 159 °C | [5] |
| Solubility in Water | 28 g/100 mL | [5] |
| LD₅₀ (Oral, Rat) | 1,100 to 2,500 mg/kg | [5] |
| Carcinogenicity | Induces thyroid and pituitary tumors in rats at 100 ppm dietary concentration. |[19] |
Table 2: Bioactivity Data for Selected Aminotriazole Derivatives
| Derivative Class | Target/Assay | Activity | Reference(s) |
|---|---|---|---|
| Triazole Aminopyrazines | PI3Kδ Enzyme Assay | IC₅₀ ≤ 1 nM | [10] |
| Triazolo[4,3-a]pyridines | Herbicidal activity vs. various weeds | ~50% inhibition at 37.5 g a.i. ha⁻¹ | [24] |
| 5-Amino-1,2,3-triazole-4-carboxamides | T. cruzi infected VERO cells | Significant parasite suppression in mouse model | [9] |
| 3-Bromophenylamino derivatives | Anticancer activity (various cell lines) | Demonstrated efficacy against multiple cancer cell lines |[8] |
Key Experimental Protocols
The following protocols are generalized from published methodologies and are intended to provide a framework for the synthesis of aminotriazole compounds.
General Protocol for Synthesis of 1-Substituted-3-aminotriazoles
This protocol is adapted from a convergent synthesis method for preparing 3-aminotriazoles with varying N-1 substituents.[12][13]
-
Intermediate Formation: A mixture of the sulfonic acid intermediate (e.g., compound 5 from the cited literature, 1.2 mmol) and the desired substituted hydrazine (e.g., phenylhydrazine, 1.0 mmol) is stirred in anhydrous acetonitrile (1 mL) at room temperature for 1.5 hours.
-
Solvent Removal: The reaction mixture is concentrated in vacuo to yield a solid intermediate.
-
Cyclization: Trimethyl orthoformate (1 mL) is added to the solid intermediate in a sealed tube. The mixture is heated to 140 °C overnight (approx. 14-16 hours).
-
Work-up and Purification: The resulting mixture is cooled to room temperature. The crude product is then purified, typically by filtration through a short pad of silica gel, eluting with a solvent mixture such as 20% methanol in dichloromethane, to yield the final 1-substituted-3-aminotriazole product.
Caption: Experimental Workflow for Aminotriazole Synthesis
Protocol for One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles
This protocol is based on a method designed for the rapid, parallel synthesis of diverse aminotriazole libraries.[14]
-
Thiourea Formation: In a sealable vial, mix the primary or secondary amine (1.5 mmol) and bis(2,2,2-trifluoroethyl)thiocarbonate (1 mmol) in acetonitrile (0.7 mL). Seal the vial and heat to 75 °C for 2 hours.
-
Intermediate Formation: Evaporate the reaction mixture under high vacuum. Add the desired hydrazide (1 mmol) to the remaining material. Seal the vial and heat to 100 °C for 16 hours.
-
Ring Closure: Cool the mixture to ambient temperature. Add 1,3-propane sultone (2 mmol). Seal the vial again and heat at 100 °C for 16 hours to effect S-alkylation and consecutive ring closure.
-
Purification: The final 3-amino-1,2,4-triazole products are isolated and purified using standard chromatographic techniques.
Conclusion and Future Outlook
The journey of aminotriazole compounds from their discovery to the present day is a compelling narrative of chemical innovation, societal impact, and scientific evolution. Initially celebrated as a powerful agricultural tool, amitrole's history is also a cautionary tale that has shaped modern pesticide regulation. Today, the aminotriazole scaffold has been successfully repurposed, demonstrating remarkable versatility as a core structure in medicinal chemistry. Its derivatives have shown potent and selective activity in oncology, immunology, and infectious disease research. The continued exploration of this chemical space, aided by modern high-throughput synthesis and screening techniques, promises to unlock new therapeutic agents and further solidify the legacy of aminotriazoles in science.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Amitrole [sitem.herts.ac.uk]
- 5. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 6. Skosmos: theia_ozcar_thesaurus: Aminotriazole [in-situ.theia-land.fr]
- 7. Cranberry - Wikipedia [en.wikipedia.org]
- 8. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Primary Site of Action of Amitrole in Arabidopsis thaliana Involves Inhibition of Root Elongation but Not of Histidine or Pigment Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies on the Mode of Action of Aminotriazole in the Induction of Chlorosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of amitrole (aminotriazole) for potential carcinogenicity in orally dosed rats, mice, and golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Carcinogenic and antitumor effects of aminotriazole on acatalasemic and normal catalase mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. inrs.fr [inrs.fr]
- 22. 3-Aminotriazole (61-82-5) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 23. 3-Aminotriazole protects from CoCl2-induced ototoxicity by inhibiting the generation of reactive oxygen species and proinflammatory cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"tautomerism in 5-amino-1,2,4-triazole derivatives"
An In-depth Technical Guide on Tautomerism in 5-Amino-1,2,4-Triazole Derivatives
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The functionality and efficacy of these compounds are profoundly influenced by their structural dynamics, particularly prototropic tautomerism.[1] Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical factor in drug design as different tautomers can exhibit distinct physicochemical properties, such as hydrogen bonding capabilities, lipophilicity, and molecular shape. These differences directly govern how a molecule interacts with its biological target.[1][3]
For 5-amino-1,2,4-triazole derivatives, several types of tautomerism are possible, including annular tautomerism, involving the migration of a proton between the nitrogen atoms of the heterocyclic ring, and amino-imino tautomerism.[4] This guide provides a comprehensive technical overview of the tautomeric phenomena in these derivatives, detailing the structural possibilities, summarizing quantitative stability data, outlining key experimental protocols for their characterization, and illustrating the critical implications for drug development.
Core Concepts of Tautomerism in 5-Amino-1,2,4-Triazole Systems
Prototropic tautomerism in 5-amino-1,2,4-triazole derivatives involves the migration of a proton, leading to a dynamic equilibrium between several isomers. The primary forms of tautomerism are:
-
Annular Tautomerism : This involves the movement of a proton between the nitrogen atoms of the triazole ring. For a 5-amino-1,2,4-triazole, this results in three potential annular tautomers: 1H, 2H, and 4H, named according to the position of the endocyclic proton.[5] Theoretical and experimental studies on related amino-1,2,4-triazoles have shown that 1H and 2H forms are often more stable than the 4H form.[4] The relative stability is influenced by the electronic effects of substituents on the ring.[1]
-
Amino-Imino Tautomerism : This is an equilibrium between the amino form (possessing an exocyclic -NH₂) and the imino form (with an exocyclic =NH group and an additional endocyclic proton). Each annular tautomer can, in principle, have a corresponding imino form.
-
Thione-Thiol Tautomerism : If the triazole ring is also substituted with a mercapto group (e.g., at the 3-position), thione-thiol tautomerism occurs. This is an equilibrium between the thione form (C=S) and the thiol form (C-SH).[6][7] Computational and experimental studies on various 1,2,4-triazole-3-thiones consistently indicate that the thione form is the more stable and predominant species in both the gas phase and solution.[6][8][9] The presence of the thione or thiol form can significantly impact biological activity.[7]
Caption: Tautomeric equilibria in 5-amino-1,2,4-triazole.
Quantitative Data on Tautomer Stability
The relative stability of tautomers is typically determined through quantum chemical calculations or inferred from experimental population analysis. Computational methods like Density Functional Theory (DFT) are widely used to calculate the electronic and Gibbs free energies of different tautomers.[3][10] The table below summarizes illustrative data from computational studies on related amino-1,2,4-triazole derivatives.
| Compound | Method | Tautomer | Relative Energy (kcal/mol) | Predicted Stability | Reference |
| 3-Amino-5-nitro-1,2,4-triazole (Gas Phase) | MP2 | 1H-ANTA | 0.00 | Most Stable | [10] |
| 2H-ANTA | 1.37 | [10][11] | |||
| 3-Amino-5-nitro-1,2,4-triazole (Polar Solvent) | DFT (Onsager model) | 2H-ANTA | 0.00 | Most Stable | [10] |
| 1H-ANTA | >0 | Less Stable | [10] | ||
| 1,2,4-Triazole-3-thione (Gas Phase) | B3LYP/6-31G(d,p) | Thione | 0.00 | Most Stable | [6][8] |
| Thiol | >0 | Less Stable | [6][8] | ||
| 4-Amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | HPLC-MS (DMSO) | Thione | - | 97.27% | [9] |
| Thiol | - | 2.73% | [9] |
Note: The relative stabilities can be significantly influenced by the nature and position of substituents, as well as by the solvent environment.[1][10]
Experimental Protocols for Tautomer Characterization
A multi-faceted approach combining several analytical techniques is essential for the unambiguous characterization of tautomeric forms in both solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a premier technique for studying tautomeric equilibria in solution.[12] Chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.[13]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the 5-amino-1,2,4-triazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial, as it can influence the tautomeric equilibrium.[12][14]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include observing the chemical shifts of the triazole ring proton (if present) and the amino protons. If interconversion is slow on the NMR timescale, separate signals for different tautomers may be observed.[12]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly indicative of the predominant tautomeric form.[12]
-
Data Analysis: Compare the observed chemical shifts with values predicted by quantum chemical calculations for each possible tautomer to aid in structural assignment.[15] The integration of ¹H NMR signals can provide a quantitative measure of the tautomer population ratio in solution.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is effective for identifying functional groups and distinguishing between tautomers, especially in the solid state.[12][16]
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the spectrum for characteristic vibrational bands. For example, amino-imino tautomers will show different N-H stretching and bending frequencies. Thione-thiol tautomers are distinguishable by the presence of a C=S stretch (around 1100-1300 cm⁻¹) for the thione form versus a weak S-H stretch (around 2500-2600 cm⁻¹) for the thiol form.[2]
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state.[17][18] It reveals the precise three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions, thereby identifying the exact tautomeric form present in the crystal lattice.[17][19]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.[17]
-
Structure Solution and Refinement: Process the collected data to determine the unit cell and space group. The electron density map is then solved to locate the atoms, and the structural model is refined to fit the experimental data.[17][20] The final refined structure will unequivocally show the positions of all atoms, including the mobile protons, confirming the specific tautomer present.[19]
Caption: Integrated workflow for tautomerism investigation.
Biological Significance and Drug Development
The tautomeric state of a 1,2,4-triazole derivative is of paramount importance in drug design. Different tautomers are distinct chemical entities with unique properties that dictate their biological activity.[3]
-
Drug-Target Interactions: Tautomers possess different hydrogen bond donor and acceptor patterns.[1] For example, an amino group is a hydrogen bond donor, while an imino nitrogen can be an acceptor. Annular tautomerism repositions the N-H donor site on the triazole ring. This variation directly impacts the binding affinity of the molecule to its target receptor or enzyme active site. A change in the dominant tautomer can switch a molecule from being a potent inhibitor to being inactive.
-
Physicochemical Properties: Tautomerism affects key properties like pKa, lipophilicity (logP), and solubility. These factors are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Molecular Shape: The migration of a proton can lead to subtle but significant changes in the molecule's three-dimensional conformation, which can affect its ability to fit into a binding pocket.
Understanding and, where possible, controlling the tautomeric equilibrium is a crucial aspect of the drug design and optimization process.[1]
Caption: Influence of tautomerism on biological activity.
Conclusion
The tautomerism of 5-amino-1,2,4-triazole derivatives is a complex phenomenon governed by a delicate balance of structural and environmental factors. The existence of multiple, readily interconverting annular and amino-imino tautomers has profound implications for the chemical, physical, and biological properties of these molecules. For researchers in medicinal chemistry and drug development, a thorough understanding of this tautomeric landscape is not merely academic but essential for the rational design of effective therapeutic agents. A comprehensive characterization, leveraging the synergistic power of high-resolution spectroscopy (NMR, IR), definitive X-ray crystallography, and predictive computational modeling, is imperative to elucidate the predominant tautomeric forms and harness their specific properties for optimal drug-target interactions and biological efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tautomer - Wikipedia [en.wikipedia.org]
- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of nitrogen atoms within the triazole ring, coupled with the presence of both an amino and a carboxylate group, imparts a rich chemical reactivity. This allows for its elaboration into a diverse array of more complex molecular architectures, particularly fused heterocyclic systems. Consequently, this triazole derivative has garnered significant attention in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules, including antiviral, anticancer, and antimicrobial agents. This document provides an overview of its applications and detailed protocols for its utilization in the synthesis of prominent heterocyclic scaffolds.
Key Applications
The strategic placement of reactive sites on the this compound core makes it an ideal precursor for a variety of chemical transformations. Its primary applications lie in the construction of fused ring systems and as a key component in the synthesis of nucleoside analogues.
-
Synthesis of Fused Heterocyclic Systems: The amino group of the triazole can readily participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fused pyrimidine rings, leading to the formation of[1][2][3]triazolo[1,5-a]pyrimidines. This class of compounds is of significant interest due to its wide range of biological activities, including anticancer and antiviral properties.
-
Intermediate for Nucleoside Analogues: This triazole derivative is a crucial precursor for the synthesis of ribavirin, a broad-spectrum antiviral medication. The triazole moiety serves as the nucleobase in the final drug structure.
-
Synthesis of Novel Bioactive Scaffolds: Researchers have utilized this building block to create novel derivatives with potential therapeutic applications. These include compounds with substitutions at the amino group or modifications of the carboxylate functionality, leading to molecules with antimicrobial and anticancer activities.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key derivatives using this compound as the starting material.
Protocol 1: Synthesis of Ethyl 5-methyl-7-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylate
This protocol describes the cyclocondensation reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with a β-diketone to form a[1][2][3]triazolo[1,5-a]pyrimidine scaffold.[4]
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anti-tumor activities of novel [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its intrinsic chemical functionalities, including an amino group, a carboxylate ester, and a triazole ring system, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous approved drugs, imparting properties such as metabolic stability and hydrogen bonding capacity. This document provides detailed application notes, quantitative biological data, and experimental protocols for the use of this compound in drug discovery and development, with a primary focus on its role as a key precursor to the broad-spectrum antiviral agent Ribavirin and other bioactive derivatives.
Key Applications in Medicinal Chemistry
This compound serves as a crucial starting material for the synthesis of compounds with a variety of therapeutic applications:
-
Antiviral Agents: The most prominent application is in the synthesis of Ribavirin and its analogues. Ribavirin is a guanosine analogue with activity against a broad range of RNA and DNA viruses.
-
Anticancer Agents: The 1,2,4-triazole scaffold is a common feature in many anticancer agents. Derivatives of this compound have been explored for their potential as cytotoxic and antiproliferative compounds.
-
Antifungal Agents: Triazole-based compounds are a major class of antifungal drugs. The core structure of this starting material can be elaborated to generate novel antifungal candidates.
-
Other Therapeutic Areas: The versatile nature of this scaffold allows for its use in developing inhibitors for various enzymes and modulators of different signaling pathways, indicating its potential in a wider range of diseases.
Data Presentation: Biological Activities of 1,2,4-Triazole Derivatives
The following tables summarize the quantitative biological data for various derivatives of the 1,2,4-triazole scaffold, illustrating the therapeutic potential of this heterocyclic system.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7d | Hela | < 12 | |
| 7e | Hela | < 12 | |
| 10a | Hela | 5.6 | [1] |
| 10d | Hela | 9.8 | [1] |
| 10a | MCF-7 | 6.43 | [1] |
| 10d | MCF-7 | 10.2 | [1] |
| 10a | A549 | 21.1 | [1] |
| 10d | A549 | 16.5 | [1] |
| Compound 8 | HT-1080 | 15.13 | [2] |
| Compound 8 | A-549 | 21.25 | [2] |
| Compound 8 | MCF-7 | 18.06 | [2] |
| Compound 8 | MDA-MB-231 | 16.32 | [2] |
Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 4c | S. aureus | 16 | [3] |
| 4e | E. coli | 25 | [3] |
| 4e | C. albicans | 24 | [3] |
| 4e | A. niger | 32 | [3] |
| Compound 37 | A. fumigatus | 6.45 | [4] |
| Compound 37 | C. albicans | 6.45 | [4] |
Table 3: Antiviral Activity of Ribavirin
| Virus | Cell Line | EC50 (µM) | Reference |
| Influenza A | MDCK | Not specified | |
| Adenovirus | - | Not specified | |
| Rhinovirus | - | Not specified | |
| Herpes Simplex Virus | - | Not specified |
Experimental Protocols
Synthesis of Ribavirin from this compound
This protocol outlines a common chemical synthesis route to Ribavirin.
Step 1: Acetylation of D-Ribose
-
Suspend D-ribose in acetic anhydride and pyridine.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
Step 2: Glycosylation
-
Dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and this compound in a suitable high-boiling solvent (e.g., nitromethane or 1,2-dichloroethane).
-
Add a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the protected nucleoside.
Step 3: Deprotection (Ammonolysis)
-
Dissolve the protected nucleoside in anhydrous methanol.
-
Bubble ammonia gas through the solution at 0 °C for several hours, or stir with a saturated solution of ammonia in methanol at room temperature.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Ribavirin.
Biological Assay Protocols
1. MTT Assay for Anticancer Activity Screening
This protocol provides a general method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin/streptomycin
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
2. Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of compounds against fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium buffered with MOPS
-
Synthesized compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Prepare a fungal inoculum suspension and adjust its concentration to 1-5 x 10³ CFU/mL in RPMI-1640 medium.
-
Prepare serial twofold dilutions of the test compounds in the 96-well plate with the final volume in each well being 100 µL.
-
Add 100 µL of the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control, as determined visually or by reading the absorbance at a specific wavelength.
Visualizations
Caption: Synthetic workflow for Ribavirin.
Caption: Workflow for MTT cytotoxicity assay.
References
- 1. メチル 1H-1,2,4-トリアゾール-3-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and determination of antiviral activity of the 2'(3')-O-methyl derivatives of ribavirin (1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
"synthesis of Ribavirin from Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of the antiviral drug Ribavirin, starting from Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate. The synthesis involves a key glycosylation reaction to couple the triazole base with a protected ribose sugar, followed by ammonolysis to form the final carboxamide. This guide includes a summary of quantitative data, detailed experimental procedures, and a visualization of the synthetic workflow. Additionally, a diagram illustrating the multifaceted mechanism of action of Ribavirin as an antiviral agent is provided.
Introduction
Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[1][2] Its synthesis is a critical process in the production of this important therapeutic. The key strategic step is the formation of the N-glycosidic bond between the 1,2,4-triazole ring and the ribose sugar moiety. This is typically achieved through the coupling of a suitable triazole precursor with a protected ribofuranose derivative. This document outlines a common and effective synthetic route starting from this compound, which is first converted to Methyl 1,2,4-triazole-3-carboxylate.
Chemical Synthesis Workflow
The overall synthetic pathway from this compound to Ribavirin is depicted below. The initial step involves the conversion of the starting material to Methyl 1,2,4-triazole-3-carboxylate. This is followed by a Lewis acid-catalyzed glycosylation with a protected ribose, and finally, ammonolysis to yield Ribavirin.
Caption: Synthetic pathway for Ribavirin.
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of Ribavirin. Please note that yields can vary based on reaction scale and specific conditions.
| Step | Starting Material(s) | Product | Catalyst/Reagent | Typical Yield (%) | Reference |
| 1. Denitrification | Methyl 5-amino-1,2,4-triazolyl-3-carboxylate sulfate | Methyl 1,2,4-triazole-3-carboxylate | Potassium bisulfite | High | [3] |
| 2. Glycosylation | Methyl 1,2,4-triazole-3-carboxylate & 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate | Tin tetrachloride (SnCl4) | ~85-90% | [4] |
| 3. Ammonolysis | Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate | Ribavirin | Ammonia in Methanol | High | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1,2,4-triazole-3-carboxylate
This protocol describes the conversion of Methyl 5-amino-1,2,4-triazolyl-3-carboxylate sulfate to Methyl 1,2,4-triazole-3-carboxylate.[3]
Materials:
-
Methyl 5-amino-1,2,4-triazolyl-3-carboxylate sulfate
-
Concentrated phosphoric acid
-
Ethylene glycol ethyl diether
-
Potassium bisulfite solution
-
Cyclohexane
-
Potassium iodide test paper
-
Water
Procedure:
-
In a reaction vessel, add 30 L of water, 20-30 mL of concentrated phosphoric acid, 31 mol of Methyl 5-amino-1,2,4-triazolyl-3-carboxylate sulfate, and 11-12 mol of ethylene glycol ethyl diether.
-
Cool the solution to 6-10 °C.
-
Slowly add 800-1000 mL of potassium bisulfite solution, maintaining the temperature at 12-16 °C.
-
After the addition is complete, stir the mixture at 100-200 rpm for 3-5 hours. Monitor the reaction endpoint using potassium iodide test paper.
-
Centrifuge the mixture and collect the solid.
-
Add the obtained solid to a cyclohexane solution in several portions and heat to 55-60 °C to carry out the denitrification reaction.
-
Filter the hot solution.
-
Cool the filtrate to 15-20 °C to precipitate a yellow solid.
-
Centrifuge to collect the solid and recrystallize from a cyclohexane solution to obtain pure Methyl 1,2,4-triazole-3-carboxylate.
Protocol 2: Synthesis of Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate
This protocol details the glycosylation of Methyl 1,2,4-triazole-3-carboxylate with 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose.[4][5]
Materials:
-
Methyl 1,2,4-triazole-3-carboxylate
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
Dichloromethane (anhydrous)
-
Tin tetrachloride (SnCl4)
-
30% Hydrochloric acid
-
Water
Procedure:
-
In a 4-neck anhydrous reactor equipped with a thermometer, condenser, and mechanical stirrer, under a nitrogen atmosphere, add 42 mL of dichloromethane, 10.0 g of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose, and 4.6 g of Methyl 1,2,4-triazole-3-carboxylate.
-
Cool the mixture to approximately 5 °C.
-
Slowly add 9.0 g of tin tetrachloride to the suspension while stirring. Control the exotherm by cooling with an ice bath to maintain the temperature below 15-20 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to 20 °C using a water and ice bath over 15 minutes.
-
Add 4.4 mL of 30% hydrochloric acid and 38.0 mL of water at a temperature below 20 °C and stir for 45 minutes.
-
Allow the layers to separate for 15 minutes and separate the upper aqueous phase from the organic phase.
-
Wash the organic phase again with 4.4 mL of 30% hydrochloric acid and 38.0 mL of water.
-
Concentrate the organic phase under vacuum to precipitate the crude product. The product can be used in the next step without further purification.
Protocol 3: Synthesis of Ribavirin
This protocol describes the final ammonolysis step to produce Ribavirin.[4][5]
Materials:
-
Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate (from Protocol 2)
-
Methanol
-
Ammonia gas
-
Water
Procedure:
-
The crude product from Protocol 2 is taken up in methanol.
-
The methanolic solution is saturated with ammonia gas at room temperature in an autoclave, maintaining a pressure of 2-4 kg for 4-5 hours.[6]
-
After the reaction is complete, vent the excess ammonia.
-
Remove the solvent under reduced pressure.
-
The residue is crystallized from aqueous methanol. A preferred method involves dissolving the crude product in water at a temperature not exceeding 60°C, followed by the addition of 2 to 5 volumes of methanol per volume of water.[4][5]
-
Cool the solution to 0-5 °C for 4 hours to induce crystallization.
-
Filter the solid product and wash with cold methanol.
-
Dry the obtained white solid under vacuum at 60 °C to yield pure Ribavirin.
Mechanism of Action of Ribavirin
Ribavirin exerts its antiviral effects through a complex and multifaceted mechanism that is not yet fully elucidated. The primary proposed mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of IMPDH, an enzyme crucial for the synthesis of guanine nucleotides. This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA and DNA synthesis.[7][8]
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a nucleoside analog, competing with natural nucleotides for incorporation into the viral RNA chain by the viral RNA-dependent RNA polymerase. This can lead to chain termination.[7][9]
-
Induction of Lethal Mutagenesis: The incorporation of Ribavirin triphosphate into the viral genome can induce mutations, leading to an "error catastrophe" where the accumulation of mutations results in non-viable viral progeny.[7][9]
-
Immunomodulation: Ribavirin can modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile, thereby enhancing the host's antiviral defense.[7][8]
Caption: Multifaceted mechanism of action of Ribavirin.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. CN105439968A - Synthesis method of ribavirin drug intermediate methyl 1,2,4-triazolyl-3-carboxylate - Google Patents [patents.google.com]
- 4. US7285660B2 - Process for the preparation of L-ribavirin - Google Patents [patents.google.com]
- 5. WO2003011884A1 - Process for the preparation of ribavirin - Google Patents [patents.google.com]
- 6. CN101891786A - Ribavirin compound and new preparation method thereof - Google Patents [patents.google.com]
- 7. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 8. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
Application Note: Regioselective Acetylation of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Introduction
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The acetylation of this molecule is a key transformation that can lead to the formation of mono- and diacetylated derivatives, depending on the reaction conditions. Understanding and controlling the regioselectivity of this reaction is crucial for the targeted synthesis of specific isomers. This note describes the protocols for the selective synthesis of mono- and diacetylated products of this compound.
Chemical Structures
-
Starting Material: this compound
-
Monoacetylated Product: Methyl 1-acetyl-5-amino-1H-[2][3][4]triazole-3-carboxylate
-
Diacetylated Products:
Reaction Overview
The acetylation of this compound with acetic anhydride can be controlled to yield either a single monoacetylated product or a mixture of two diacetylated isomers.[5] Unlike the acetylation of the parent 5-amino-1H-[2][3][4]triazole, which can be non-regioselective and produce multiple isomers even under monoacetylation conditions, the presence of the methyl carboxylate group significantly influences the reaction's outcome.[2][3][5] Specifically, the reaction with acetic anhydride at room temperature proceeds with high regioselectivity to afford a single monoacetylated product.[5] Diacetylation requires more forcing conditions, such as heating in neat acetic anhydride, and results in the formation of two isomeric products.[5]
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-acetyl-5-amino-1H-[2][3][4]triazole-3-carboxylate (Monoacetylation)
This protocol is designed for the regioselective synthesis of the monoacetylated derivative.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Absolute ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in neat acetic anhydride at 20°C in a round-bottom flask.[5]
-
Stir the reaction mixture at room temperature. The reaction proceeds fully regioselectively to yield Methyl 1-acetyl-5-amino-1H-[2][3][4]triazole-3-carboxylate.[5]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, add absolute ethanol to the reaction mixture to quench the excess acetic anhydride.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by recrystallization from an appropriate solvent.
Protocol 2: Synthesis of Diacetylated Derivatives (Diacetylation)
This protocol describes the conditions required to produce a mixture of diacetylated isomers.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Suspend this compound in neat acetic anhydride in a round-bottom flask equipped with a reflux condenser.[5]
-
Heat the mixture to boiling and maintain reflux. This process yields two diacetylated isomers: Methyl 1-acetyl-3-(acetylamino)-1H-[2][3][4]triazole-5-carboxylate and Methyl 1-acetyl-5-(acetylamino)-1H-[2][3][4]triazole-3-carboxylate.[5]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add absolute ethanol to quench any remaining acetic anhydride.
-
Evaporate the solvent under reduced pressure to yield the crude mixture of diacetylated products.
-
The isomeric products can be separated using column chromatography.
Data Presentation
Table 1: Summary of Acetylation Reactions and Products
| Reaction Condition | Starting Material | Acetylating Agent | Product(s) | Characterization Methods | Reference |
| 20°C, neat | This compound | Acetic Anhydride | Methyl 1-acetyl-5-amino-1H-[2][3][4]triazole-3-carboxylate | HPLC, GC-MS, FTIR, NMR | [5] |
| Boiling, neat | This compound | Acetic Anhydride | Methyl 1-acetyl-3-(acetylamino)-1H-[2][3][4]triazole-5-carboxylate and Methyl 1-acetyl-5-(acetylamino)-1H-[2][3][4]triazole-3-carboxylate | HPLC, GC-MS, FTIR, NMR | [5] |
Visualizations
Caption: Workflow for Monoacetylation.
Caption: Workflow for Diacetylation.
Caption: Acetylation Reaction Pathways.
References
- 1. Cas 3641-14-3,this compound | lookchem [lookchem.com]
- 2. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling Reactions Involving Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various coupling reactions utilizing Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a versatile building block in medicinal chemistry and materials science. The protocols are based on established methodologies for similar heterocyclic systems and are intended to serve as a comprehensive guide for the synthesis of novel derivatives.
Introduction
This compound is a valuable scaffold possessing multiple reactive sites amenable to chemical modification. The exocyclic amino group and the triazole ring itself can participate in a variety of coupling reactions, enabling the generation of diverse molecular architectures. This document outlines protocols for four key transformations: N-arylation via Buchwald-Hartwig amination, C-C bond formation via a two-step halogenation/Suzuki coupling sequence, amide bond formation, and urea synthesis.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This protocol describes the N-arylation of the exocyclic amino group of this compound with various aryl halides.
Experimental Protocol:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, PEPPSI-IPr)
-
Phosphine ligand (e.g., Xantphos, DavePhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), palladium pre-catalyst (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).
-
Add the base (2.0-3.0 equiv.).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 75 |
| 2 | 4-Chloroanisole | PEPPSI-IPr (3) | - | K₃PO₄ | Toluene | 110 | 24 | 68 |
| 3 | 3-Bromo-pyridine | Pd₂(dba)₃ (2.5) | DavePhos (5) | NaOtBu | Dioxane | 90 | 16 | 82 |
Logical Workflow:
References
Application Notes and Protocols: Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate in the Synthesis of Triazolopyrimidine Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a versatile heterocyclic building block with significant applications in the agrochemical industry.[1] Its unique structure, featuring both an amino group and a carboxylate moiety on a triazole ring, makes it an ideal precursor for the synthesis of a variety of bioactive molecules, particularly herbicides.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of triazolopyrimidine-based herbicides, a class of compounds known for their potent and selective herbicidal activity.[3]
The triazolopyrimidine scaffold is a key component in several commercial herbicides that act by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[4][5] By leveraging the reactivity of this compound, researchers can efficiently construct the triazolopyrimidine core and subsequently introduce various substituents to modulate the herbicidal activity and selectivity.
This document will focus on the synthetic pathway leading to a representative triazolopyrimidine sulfonamide herbicide, providing a foundation for the development of novel agrochemicals.
Synthetic Pathway Overview
The synthesis of triazolopyrimidine sulfonamide herbicides from this compound generally proceeds through a three-step sequence. The initial and crucial step is the cyclocondensation of the aminotriazole with a β-dicarbonyl compound to form the bicyclic triazolopyrimidine core. This is followed by conversion of a functional group on the triazole ring to a sulfonyl chloride, and finally, coupling with a substituted aniline to yield the target herbicide.
digraph "Synthetic Pathway of Triazolopyrimidine Sulfonamide Herbicides" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Methyl 5-amino-1H-1,2,4-\ntriazole-3-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
intermediate1 [label="2-Amino-5,7-disubstituted-\n[1,2,4]triazolo[1,5-a]pyrimidine"];
intermediate2 [label="2-Sulfonyl chloride-5,7-disubstituted-\n[1,2,4]triazolo[1,5-a]pyrimidine"];
final_product [label="Triazolopyrimidine Sulfonamide\nHerbicide", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate1 [label=" Cyclocondensation \n (e.g., with a 1,3-diketone) "];
intermediate1 -> intermediate2 [label=" Diazotization & \n Sulfonation "];
intermediate2 -> final_product [label=" Coupling \n (with a substituted aniline) "];
}
References
- 1. ajrconline.org [ajrconline.org]
- 2. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]
Application Notes and Protocols for N-Alkylation of 5-Amino-1,2,4-triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of 5-amino-1,2,4-triazoles is a fundamental transformation in medicinal chemistry and drug development. The resulting N-alkylated scaffolds are prevalent in a wide range of biologically active compounds. However, the regioselectivity of this reaction presents a significant challenge due to the presence of multiple nucleophilic nitrogen atoms: the two ring nitrogens at positions 1 and 2, the ring nitrogen at position 4, and the exocyclic amino group. The distribution of the resulting N-alkylated isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. This document provides a detailed overview of the protocols for the N-alkylation of 5-amino-1,2,4-triazoles, with a focus on understanding and potentially controlling the regioselectivity of the reaction.
Regioselectivity in the N-Alkylation of 5-Amino-1,2,4-triazoles
The 5-amino-1,2,4-triazole core possesses four potential sites for N-alkylation. The outcome of the alkylation reaction is a delicate interplay of electronic and steric factors of the triazole anion and the electrophile, as well as the reaction conditions. Generally, direct alkylation of unsubstituted 5-amino-1,2,4-triazole often leads to a mixture of N1, N2, and N4 isomers. The exocyclic amino group is generally less nucleophilic than the ring nitrogen atoms and is less likely to undergo direct alkylation under standard conditions.
Controlling the regioselectivity can be approached in several ways:
-
Choice of Base and Solvent: The combination of base and solvent can influence the equilibrium between different triazole tautomers and the nature of the resulting anion, thereby directing the alkylation to a specific nitrogen atom.
-
Nature of the Alkylating Agent: The steric bulk and electronic properties of the alkylating agent can favor attack at one nitrogen over the others.
-
Protecting Group Strategies: To achieve unambiguous regioselectivity, a common strategy involves the protection of certain nitrogen atoms, followed by alkylation and subsequent deprotection.
Experimental Protocols
Below are two representative protocols for the N-alkylation of 5-amino-1,2,4-triazole. It is important to note that these reactions may produce a mixture of isomers, and purification by chromatography is often necessary to isolate the desired product.
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF
This protocol is a common method for the N-alkylation of various heterocyclic compounds and can be applied to 5-amino-1,2,4-triazole.
Materials:
-
5-Amino-1,2,4-triazole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 5-amino-1,2,4-triazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the different N-alkylated isomers.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This protocol employs a stronger base, which may influence the regioselectivity of the alkylation.
Materials:
-
5-Amino-1,2,4-triazole
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry three-neck flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 5-amino-1,2,4-triazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the isomeric products.
Data Presentation
The direct N-alkylation of 5-amino-1,2,4-triazole typically yields a mixture of isomers. The following table summarizes the expected products and general observations based on the reaction conditions. Quantitative yields of specific isomers are highly dependent on the substrate and precise conditions and should be determined empirically.
| Alkylating Agent | Base | Solvent | Temperature | Typical Outcome | Yield Range (%) |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. - 60°C | Mixture of N1, N2, and N4-methylated isomers | 50-80 (total) |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | Mixture of N-benzylated isomers | 60-90 (total) |
| Ethyl Bromide | NaH | THF | Room Temp. | Mixture of N-ethylated isomers | 40-70 (total) |
| Methyl Iodide | NaOMe | Methanol | Room Temp. | Mixture of N-methylated isomers | 50-85 (total) |
Logical Workflow for N-Alkylation and Isomer Separation
The following diagram illustrates a typical workflow for the N-alkylation of 5-amino-1,2,4-triazole and the subsequent steps for product isolation and characterization.
Caption: General workflow for the N-alkylation of 5-amino-1,2,4-triazole.
Signaling Pathway Diagram (Hypothetical)
While there isn't a "signaling pathway" in the traditional biological sense for this chemical reaction, the following diagram illustrates the logical progression and competing pathways of the alkylation reaction, highlighting the formation of different isomers from the common triazolide anion intermediate.
Caption: Competing pathways in the N-alkylation of 5-amino-1,2,4-triazole.
Application Notes and Protocols for the NMR Analysis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural features, including the presence of multiple nitrogen atoms and the ability to participate in hydrogen bonding, make them attractive scaffolds for the design of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and characterization of these molecules. This document provides detailed application notes and experimental protocols for the ¹H, ¹³C, and 2D NMR analysis of the title compound and its derivatives.
Data Presentation
The following tables summarize the experimental and estimated ¹H and ¹³C NMR spectral data for this compound and a representative N-acetylated derivative. The data is presented in a structured format for easy comparison and interpretation.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -NH₂ | ~7.1 (broad) | br s | - |
| -NH (triazole) | ~12.5 (broad) | br s | - | |
| -OCH₃ | 3.85 | s | - | |
| Methyl 1-acetyl-5-amino-1H-[1][2][3]triazole-3-carboxylate[1] | -NH₂ | ~7.4 (broad) | br s | - |
| -OCH₃ | 3.88 | s | - | |
| -COCH₃ | 2.65 | s | - |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) (Estimated*) |
| This compound | C=O (ester) | ~160 |
| C3 (triazole) | ~157 | |
| C5 (triazole) | ~155 | |
| -OCH₃ | ~52 | |
| Methyl 1-acetyl-5-amino-1H-[1][2][3]triazole-3-carboxylate[1] | C=O (acetyl) | ~168 |
| C=O (ester) | ~159 | |
| C3 (triazole) | ~156 | |
| C5 (triazole) | ~150 | |
| -OCH₃ | ~53 | |
| -COCH₃ | ~23 |
*Note: The ¹³C NMR data for the parent compound is estimated based on the analysis of structurally similar 1,2,4-triazole derivatives found in the literature.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar triazole esters.
Materials:
-
5-Amino-1H-1,2,4-triazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 5-amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) or a catalytic amount of concentrated sulfuric acid dropwise to the stirred suspension in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or under gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: NMR Sample Preparation
Materials:
-
This compound derivative (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vial
Procedure:
-
Weigh the desired amount of the triazole derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube securely.
Protocol 3: 1D and 2D NMR Data Acquisition
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
1D NMR Acquisition Parameters:
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16-32
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 1-2 s
-
-
¹³C NMR:
-
Pulse program: zgpg30 (proton decoupled)
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Spectral width: ~200-220 ppm
-
Acquisition time: ~1-2 s
-
Relaxation delay: 2-5 s
-
2D NMR Acquisition Parameters (General Guidance):
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse program: cosygpqf
-
Parameters: Standard parameters for a gradient-selected COSY experiment are typically sufficient.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
Pulse program: hsqcedetgpsisp2
-
Parameters: Set the ¹³C spectral width to encompass all expected carbon resonances.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Pulse program: hmbcgplpndqf
-
Parameters: The long-range coupling delay should be optimized (typically around 50-100 ms).
-
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental and logical workflows described in these application notes.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the NMR analysis of triazole derivatives.
Caption: Logical relationships in 2D NMR-based structure elucidation.
References
Mass Spectrometry of Substituted Aminotriazoles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aminotriazoles are a class of heterocyclic compounds with significant importance in the pharmaceutical and agrochemical industries. Their diverse biological activities, ranging from antifungal and antiviral to herbicidal properties, necessitate robust and sensitive analytical methods for their quantification and structural elucidation. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the analysis of these compounds in various matrices. This document provides detailed application notes and protocols for the mass spectrometric analysis of substituted aminotriazoles, aimed at researchers, scientists, and drug development professionals.
Application Notes
Bioanalytical Method Development for Substituted Aminotriazole Drugs and their Metabolites
The development of reliable bioanalytical methods is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. For substituted aminotriazole-based drugs, LC-MS/MS offers high sensitivity and selectivity for their quantification in biological matrices like plasma and serum.
A typical workflow for the development and validation of such a method involves:
-
Selection of appropriate ionization technique: Electrospray ionization (ESI) is commonly used for polar aminotriazole compounds, often in positive ion mode due to the presence of basic nitrogen atoms.
-
Optimization of mass spectrometric parameters: This includes optimizing the precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both the parent drug and its metabolites to ensure specificity and sensitivity.
-
Chromatographic separation: Reversed-phase chromatography is frequently employed to separate the analytes from endogenous matrix components.
-
Sample preparation: Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are common techniques to extract the analytes from the biological matrix and minimize matrix effects.
-
Method validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Fragmentation Patterns of Substituted Aminotriazoles
Understanding the fragmentation pathways of substituted aminotriazoles in the mass spectrometer is key to their structural confirmation and the identification of unknown metabolites. The fragmentation is influenced by the position and nature of the substituents on the aminotriazole ring.
Common fragmentation pathways for 1,2,4-aminotriazoles include:
-
Ring Cleavage: The triazole ring can undergo cleavage, often initiated by the loss of a neutral molecule like N₂ or HCN.
-
Loss of Substituents: Fragmentation can occur at the bonds connecting the substituents to the triazole ring. The stability of the resulting fragment ions and neutral losses will dictate the predominant fragmentation pathways.
-
Influence of the Amino Group: The amino substituent can direct fragmentation. For instance, α-cleavage (cleavage of the bond adjacent to the C-N bond) is a common pathway for amines.
The specific fragmentation pattern serves as a fingerprint for the molecule, enabling its confident identification.
Quantitative Data Summary
The following tables summarize quantitative data from various validated LC-MS/MS methods for the analysis of prominent substituted aminotriazole drugs and their metabolites.
Table 1: LC-MS/MS Method Parameters for the Quantification of Letrozole and its Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Reference |
| Letrozole | 286.2 | 217.0 | 0.10 | 0.10 - 100 | ≤ 5.2 | ≤ 5.2 | [1] |
| Carbinol Metabolite | - | - | 0.2 (nM) | - | - | - | [2] |
| Carbinol-Glucuronide | - | - | 2 (nM) | - | - | - | [2] |
Table 2: LC-MS/MS Method Parameters for the Quantification of Voriconazole and its Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (µg/mL) | Linearity Range (µg/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Reference |
| Voriconazole | 350.1 | 281.1 | 0.10 | 0.10 - 8.00 | ≤ 5.76 | ≤ 5.76 | [3] |
| Voriconazole N-oxide | 366 | 224 | 0.05 | 0.05 - 10 | > 0.999 (R²) | > 0.999 (R²) | [4][5] |
Table 3: LC-MS/MS Method Parameters for the Quantification of Anastrozole
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Reference |
| Anastrozole | 294.1 | 225.1 | 0.5 | 0.5 - 100 | - | - | [6] |
| Anastrozole | - | - | 0.100 | 0.100 - 100 | Excellent | Excellent | [7][8] |
Table 4: LC-MS/MS Method Parameters for the Quantification of Ribavirin
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Reference |
| Ribavirin (in plasma) | - | - | 10 | 10 - 10,000 | < 10 | < 10 | [9] |
| Ribavirin (in chicken) | - | - | 0.5 | - | 1.34 - 3.88 | 1.10 - 4.67 | [10] |
Experimental Protocols
Protocol 1: Quantification of Letrozole in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of letrozole in human plasma.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add the internal standard (letrozole-d4).
-
Load the sample onto an Orochem DVB-LP SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute letrozole and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Waters Acquity UPLC system.
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Methanol:0.1% formic acid in water (85:15, v/v).
-
Flow Rate: 0.300 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Letrozole: m/z 286.2 → 217.0
-
Letrozole-d4 (IS): m/z 290.2 → 221.0
-
Protocol 2: Quantification of Voriconazole in Human Plasma by LC-MS/MS
This protocol is based on a method for therapeutic drug monitoring of voriconazole.[3]
1. Sample Preparation (Protein Precipitation)
-
To a plasma sample, add fluconazole as an internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
LC System: Acquity Ultra Performance Liquid Chromatography (UPLC) system.
-
Column: Acquity BEH C18.
-
Mobile Phase: Gradient elution with acetonitrile, ultrapure water, methanol, and formic acid.
-
Flow Rate: 0.30 mL/min.
-
MS System: Xevo TQ mass detector (Triple Quadrupole).
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Voriconazole: m/z 350.1 → 281.1
-
Fluconazole (IS): Appropriate transition for the selected IS.
-
Visualizations
Caption: Bioanalytical Method Workflow.
Caption: Common Fragmentation Pathways.
References
- 1. SPE–UPLC–MS/MS assay for determination of letrozole in human plasma and its application to bioequivalence study in healthy postmenopausal Indian women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitative analysis of letrozole, its carbinol metabolite, and carbinol glucuronide in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Microdialysis of Voriconazole and its N-Oxide Metabolite: Amalgamating Knowledge of Distribution and Metabolism Processes in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchtrend.net [researchtrend.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an improved high-throughput method for the determination of anastrozole in human plasma by LC-MS/MS and atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptidomimetics Using Triazole Building Blocks
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Role of Triazoles in Peptidomimetic Design
Peptides are crucial endogenous molecules that regulate a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical application is often hampered by poor metabolic stability, low bioavailability, and susceptibility to enzymatic degradation.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[1]
The incorporation of 1,2,3-triazole moieties into peptide scaffolds has emerged as a highly effective approach in peptidomimetic design.[1] The triazole ring serves as an excellent bioisostere for the amide bond, offering several key advantages:
-
Enhanced Stability: The triazole ring is resistant to hydrolysis by proteases and peptidases, significantly increasing the in vivo half-life of the peptidomimetic.[1]
-
Structural Rigidity: The planar and rigid nature of the triazole ring can lock the peptide backbone into a specific conformation, which can be advantageous for binding to biological targets.
-
Chemical Inertness: Triazoles are stable to a wide range of chemical conditions, including oxidation and reduction.[1]
-
Synthetic Accessibility: The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient, regiospecific, and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[1][2]
These properties make triazole-containing peptidomimetics valuable tools in drug discovery, with applications as enzyme inhibitors, anticancer agents, and antiviral and antibacterial therapeutics.[1] This document provides detailed application notes and experimental protocols for the synthesis of these promising molecules.
II. Synthetic Strategies and Workflows
The synthesis of triazole-based peptidomimetics can be broadly categorized into two main approaches: solid-phase synthesis and solution-phase synthesis. The choice of strategy often depends on the length of the peptide, the desired final structure (linear or cyclic), and the scale of the synthesis.
A. General Synthetic Workflow
The core of synthesizing triazole-containing peptidomimetics lies in the formation of the triazole ring from an azide and an alkyne precursor. This is typically achieved through the highly efficient CuAAC reaction. The general workflow involves the synthesis of peptide fragments functionalized with either an azide or an alkyne group, followed by the cycloaddition reaction to form the triazole linkage.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of synthesizing 1,4-disubstituted triazole peptidomimetics. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
III. Experimental Protocols
A. Protocol 1: Solid-Phase Synthesis of a Linear Triazole-Containing Peptidomimetic
This protocol describes the synthesis of a linear peptidomimetic on a solid support, incorporating an azido-amino acid and a propargylglycine residue, followed by an on-resin CuAAC reaction.
1. Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-L-azido-amino acid (e.g., Fmoc-Lys(N₃)-OH)
-
Fmoc-L-propargylglycine (Fmoc-Pra-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
2. Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 30 minutes. Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours at room temperature. Wash the resin with DMF (3x) and DCM (3x). Repeat this cycle for each amino acid in the sequence, incorporating the Fmoc-L-azido-amino acid and Fmoc-L-propargylglycine at the desired positions.
-
On-Resin CuAAC Cyclization:
-
Swell the peptide-resin in DMF.
-
In a separate flask, prepare the catalyst solution by dissolving CuI (0.5 eq.) in DMF with DIPEA (2 eq.).
-
Add the catalyst solution to the resin and shake for 12-24 hours at room temperature.
-
Wash the resin extensively with DMF, DCM, and methanol.
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.
B. Protocol 2: Solution-Phase Synthesis of a Cyclic Triazole Peptidomimetic
This protocol outlines the synthesis of a linear peptide precursor containing terminal alkyne and azide functionalities, followed by a solution-phase CuAAC macrocyclization.
1. Materials:
-
Linear peptide precursor with a terminal alkyne and a terminal azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Acetonitrile (ACN)
-
Water
-
RP-HPLC system for purification
2. Procedure:
-
Synthesis of Linear Precursor: Synthesize the linear peptide precursor using standard solid-phase or solution-phase peptide synthesis methods, incorporating an N-terminal propargyl group and a C-terminal amino acid with an azide side chain (or vice versa). Cleave and deprotect the peptide, and purify by RP-HPLC.
-
Solution-Phase CuAAC Macrocyclization:
-
Dissolve the purified linear peptide precursor in a mixture of ACN and water (e.g., 1:1 v/v) to a final concentration of approximately 1 mM.
-
Add a freshly prepared aqueous solution of sodium ascorbate (5 eq.).
-
Add an aqueous solution of CuSO₄·5H₂O (1 eq.).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization: Upon completion, purify the cyclic peptidomimetic by RP-HPLC. Lyophilize the pure fractions and characterize the final product by MS and NMR.
IV. Quantitative Data of Triazole-Based Peptidomimetics
The following tables summarize the biological activities of various triazole-containing peptidomimetics reported in the literature.
Table 1: Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| 1,2,4-Triazole derivatives | Acetylcholinesterase (AChE) | IC₅₀: 1.63 - 17.68 nM | [3] |
| 1,2,4-Triazole derivatives | Butyrylcholinesterase (BChE) | IC₅₀: 8.71 - 84.02 nM | [3] |
| Azinane-triazole analogues | α-Glucosidase | IC₅₀: 36.74 ± 1.24 µM | [4] |
| Azinane-triazole analogues | Urease | IC₅₀: 19.35 ± 1.28 µM | [4] |
| 1,2,4-Triazole derivatives | Cytochrome P450 (CYP11B1) | IC₅₀: 2.2 nM | [5] |
| Triazole-based peptidomimetics | Neuropilin-1 | IC₅₀: 31 µM | [6] |
Table 2: Antimicrobial Activity
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 1,2,3-Triazole-based peptidomimetics | Xanthomonas axonopodis | 1.6 - 12.5 | [7] |
| 1,2,3-Triazole-based peptidomimetics | Erwinia amylovora | 1.6 - 12.5 | [7] |
| 1,2,3-Triazole-based peptidomimetics | Pseudomonas syringae | 1.6 - 12.5 | [7] |
| 1,2,3-Triazole-based peptidomimetics | Fusarium oxysporum | <6.2 - 12.5 | [7] |
| 1,2,4-Triazole-clinafloxacin hybrids | S. aureus, E. coli | 0.25 - 32 | [8] |
| Indole-1,2,4-triazole conjugates | Candida tropicalis | 2 | [9] |
| Indole-1,2,4-triazole conjugates | Candida albicans | 2 | [9] |
| 1,2,3-Triazole-penicillin hybrids | S. aureus (MRSA) | 4 | [10] |
Table 3: Antiviral Activity
| Compound Class | Virus | EC₅₀ | Reference |
| Phenylpyrazolone-1,2,3-triazole hybrids | Varicella-zoster virus | 8.38 µM | [11] |
| 1,2,3-Triazole-benzofused conjugates | SARS-CoV-2 | 80.4 µg/mL | [12] |
| 1,2,3-Triazole-dihydropyrimidinone hybrids | Human varicella-zoster virus | 3.62 µM | [11] |
| Triazole-containing lupinine derivatives | Influenza A virus (H3N2) | >100 µM | [13] |
V. Conclusion
The synthesis of peptidomimetics using triazole building blocks represents a powerful and versatile strategy in modern medicinal chemistry and drug development. The chemical stability and synthetic accessibility of the triazole moiety, primarily through the robust CuAAC reaction, allow for the creation of a diverse range of peptidomimetic structures with improved pharmacokinetic profiles. The detailed protocols and compiled biological data provided herein serve as a valuable resource for researchers aiming to design and synthesize novel triazole-based therapeutics. The continued exploration of this chemical space holds great promise for the development of next-generation drugs targeting a wide spectrum of diseases.
References
- 1. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 3. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chirality and Rigidity in Triazole-Modified Peptidomimetics Interacting with Neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a common synthetic route involving the condensation of aminoguanidine with a dialkyl oxalate, followed by cyclization.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor for product formation. - Extend the reaction time. |
| Incorrect stoichiometry: Molar ratios of reactants are not optimal. | - Ensure accurate measurement of starting materials. The molar ratio of aminoguanidine to dialkyl oxalate is critical. | |
| Degradation of starting materials or product: The aminoguanidine salt may not have been fully converted to the free base, or the product may be unstable under the reaction conditions. | - Ensure complete conversion of the aminoguanidine salt (e.g., hydrochloride or bicarbonate) to the free base before the reaction. - Avoid excessively high temperatures or prolonged reaction times once product formation is complete. | |
| Inefficient cyclization: The intermediate may not be cyclizing effectively to form the triazole ring. | - The choice of base and solvent for the cyclization step is crucial. Sodium methoxide in methanol is a common system. Ensure the base is fresh and anhydrous. | |
| Presence of Significant Impurities | Side reactions: Formation of byproducts due to competing reaction pathways. A common side reaction is the formation of oxamic acid derivatives. | - Control the reaction temperature carefully. - Optimize the rate of addition of reactants. Slow, dropwise addition of one reactant to the other can minimize side reactions. |
| Incomplete conversion of starting materials: Residual aminoguanidine or dialkyl oxalate. | - As with low yield, monitor the reaction to ensure it goes to completion. - Consider a slight excess of one reactant to drive the reaction to completion, followed by a suitable purification step. | |
| Hydrolysis of the ester group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic or acidic conditions. | - Use anhydrous solvents and reagents. - During workup and purification, avoid prolonged exposure to strong acids or bases. If the carboxylic acid is formed, it may be possible to re-esterify the product. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction solvent: This can lead to losses during extraction and crystallization. | - After the reaction, carefully remove the solvent under reduced pressure. - For purification, recrystallization from a suitable solvent system is often effective. Common solvents for recrystallization of similar compounds include methanol, ethanol, or mixtures with less polar solvents like ethyl acetate.[1] |
| Product precipitates with impurities: Co-precipitation can make purification by simple filtration difficult. | - If direct precipitation yields an impure product, dissolve the crude material in a suitable solvent and perform a controlled recrystallization. - Column chromatography can be employed for difficult separations, though it may not be ideal for large-scale synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves the reaction of an aminoguanidine salt (such as the hydrochloride or bicarbonate) with a dialkyl oxalate (like dimethyl oxalate) in the presence of a base. The reaction typically proceeds through an intermediate which then undergoes cyclization to form the triazole ring.
Q2: Why is the choice of base important in this synthesis?
The base plays two crucial roles: it neutralizes the aminoguanidine salt to generate the free aminoguanidine base, which is the reactive nucleophile, and it catalyzes the cyclization step. A strong base like sodium methoxide is often used to ensure complete deprotonation and to promote the ring-closure reaction.
Q3: My reaction is not proceeding to completion. What should I check?
First, verify the quality and reactivity of your reagents, especially the base. Ensure that your reaction is conducted under anhydrous conditions if specified. Next, confirm that the reaction temperature is appropriate; some cyclization reactions require heating to proceed at a reasonable rate. Finally, check the stoichiometry of your reactants.
Q4: I am observing a significant amount of a water-soluble byproduct. What could it be?
A likely water-soluble byproduct is the salt of the unreacted aminoguanidine or byproducts from the decomposition of reactants or intermediates. Another possibility is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which would be more water-soluble as its salt.
Q5: What is the best way to purify the final product?
Recrystallization is a common and effective method for purifying this compound. Suitable solvents can include methanol, ethanol, or a mixture of solvents to achieve the desired solubility profile for effective crystallization.[1] The hydrochloride salt of the product can also be prepared and recrystallized.
Q6: Are there any safety concerns I should be aware of during this synthesis?
Aminoguanidine and its salts can be hazardous, and appropriate personal protective equipment (PPE) should be worn. Some older synthetic routes for related triazoles involved diazotization steps, which can be explosive and should be avoided if possible. The current recommended routes are generally safer.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods for analogous compounds. Optimization of specific parameters may be required for optimal yield and purity.
Materials:
-
Aminoguanidine hydrochloride
-
Dimethyl oxalate
-
Sodium methoxide
-
Anhydrous methanol
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide. The concentration will depend on the scale of the reaction.
-
Reaction Setup: In a separate flask, suspend aminoguanidine hydrochloride in anhydrous methanol.
-
Formation of the Intermediate: To the aminoguanidine hydrochloride suspension, add the prepared sodium methoxide solution dropwise at room temperature. This will generate the free aminoguanidine base. Stir for 30-60 minutes.
-
Addition of Dimethyl Oxalate: To this mixture, add a solution of dimethyl oxalate in anhydrous methanol dropwise. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the mixture with an appropriate acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Isolation: Remove the methanol under reduced pressure. The resulting crude solid can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/ethyl acetate mixture, to obtain pure this compound.
Data Presentation
Table 1: Reaction Parameters and Their Potential Impact on Yield
| Parameter | Typical Range/Condition | Impact on Yield and Purity |
| Reactant Molar Ratio (Aminoguanidine:Dimethyl Oxalate) | 1:1 to 1:1.2 | A slight excess of dimethyl oxalate can help drive the reaction to completion, but a large excess may lead to side products. |
| Base (e.g., Sodium Methoxide) | 2-3 equivalents | Sufficient base is required to neutralize the aminoguanidine salt and catalyze the cyclization. Excess base can lead to hydrolysis of the ester. |
| Reaction Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but may also promote side reactions and decomposition. Optimal temperature needs to be determined experimentally. |
| Reaction Time | 2 - 24 hours | Insufficient time leads to incomplete conversion. Prolonged times at high temperatures can lead to product degradation. |
| Solvent | Anhydrous Methanol | The solvent should be anhydrous to prevent hydrolysis of the ester and deactivation of the base. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Purification of Crude Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good a solvent for the compound, even at low temperatures.- The volume of the solvent used was excessive.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The product is highly soluble in the wash solvent. | - Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Refer to the solvent solubility data for the structurally similar Methyl 1H-1,2,4-triazole-3-carboxylate for initial solvent screening.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.- Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product Oils Out During Recrystallization | - The melting point of the crude product is lower than the boiling point of the solvent.- Presence of significant amounts of impurities that depress the melting point. | - Use a lower-boiling point solvent or a solvent mixture.- Try to purify the crude product by another method, such as column chromatography, before recrystallization.- Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. |
| Colored Impurities in the Final Product | - Presence of colored byproducts from the synthesis.- Thermal degradation of the compound or impurities. | - Add a small amount of activated charcoal to the hot solution during recrystallization and filter it through celite before cooling. Use with caution as it can also adsorb the desired product.- Ensure that the heating during dissolution is not prolonged or at an excessively high temperature. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent).- Incorrect choice of stationary phase (e.g., silica gel, alumina).- The column is overloaded with the crude product. | - Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal eluent for separation.- Given the polar nature of the amino and triazole groups, silica gel is a suitable stationary phase. A polar eluent system, such as a mixture of ethyl acetate and methanol, may be effective.- Ensure the amount of crude product loaded is appropriate for the size of the column. |
| Product Purity Does Not Improve Significantly | - The main impurity has very similar solubility properties to the product.- The impurity co-elutes with the product during column chromatography. | - Attempt recrystallization from a different solvent system.- For column chromatography, try a different eluent system with a shallower gradient or isocratic elution to improve resolution.- Consider using preparative High-Performance Liquid Chromatography (HPLC) for high-purity requirements.[1] |
Purification Workflow
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for this compound is around 220 °C with decomposition.[2][3][4] A significantly lower or broader melting range may indicate the presence of impurities.
Q2: What are some common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials such as aminoguanidine bicarbonate, byproducts from the cyclization reaction, and intermediates if the reaction did not go to completion. For instance, if synthesized from a route involving a mercapto intermediate, this could be a potential impurity.[5] It is also noted as a potential impurity in the synthesis of the antiviral drug Ribavirin.[6]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Methanol has been successfully used for the recrystallization of the related compound, Methyl 1,2,4-triazole-3-carboxylate.[7] Given the "like dissolves like" principle, polar protic solvents such as methanol or ethanol are good starting points. The amino group in the target molecule will increase its polarity compared to Methyl 1H-1,2,4-triazole-3-carboxylate. The solubility data for the latter in various solvents can be a useful guide for solvent screening.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process, especially for column chromatography. High-Performance Liquid Chromatography (HPLC) can be used to determine the exact purity of the product before and after purification.[7]
Q5: The compound is a white crystalline powder. What does it mean if my purified product is colored?
A5: A colored product, such as yellow or brown, suggests the presence of impurities. These could be colored byproducts from the synthesis or degradation products. A treatment with activated charcoal during recrystallization may help to remove these colored impurities.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting low purity of the final product.
Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol is based on methods described for the structurally similar Methyl 1,2,4-triazole-3-carboxylate and is a good starting point for the title compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration (Optional): If charcoal was added, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack evenly. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with a solvent system determined by prior TLC analysis (e.g., starting with a less polar mixture like ethyl acetate/hexane and gradually increasing the polarity by adding methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Quantitative Data
The following table presents solubility data for the related compound, Methyl 1H-1,2,4-triazole-3-carboxylate, in various solvents at different temperatures.[8] This data can be used as a reference for selecting appropriate solvents for the purification of this compound, keeping in mind that the amino group will likely increase its solubility in polar solvents.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Methanol | 278.15 | 0.0158 |
| 298.15 | 0.0294 | |
| 318.15 | 0.0539 | |
| Ethanol | 278.15 | 0.0048 |
| 298.15 | 0.0096 | |
| 318.15 | 0.0187 | |
| 1-Propanol | 278.15 | 0.0033 |
| 298.15 | 0.0067 | |
| 318.15 | 0.0134 | |
| Acetone | 278.15 | 0.0015 |
| 298.15 | 0.0031 | |
| 318.15 | 0.0063 | |
| Acetonitrile | 278.15 | 0.0022 |
| 298.15 | 0.0044 | |
| 318.15 | 0.0088 |
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. Sigma Aldrich 5-Amino-1H-[1,2,4]-triazole-3-carboxylic acid methyl ester 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. 5-Amino-1H- 1,2,4 -triazole-3-carboxylic acid methyl ester 96 3641-14-3 [sigmaaldrich.com]
- 5. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography for Purifying Aminotriazole Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of aminotriazole esters via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying aminotriazole esters?
A1: The most frequently used stationary phase for the column chromatography of aminotriazole esters is silica gel, typically with a mesh size of 200-400.[1] Its polar nature allows for the effective separation of compounds based on polarity.
Q2: I'm observing significant peak tailing for my aminotriazole ester on a silica gel column. What is the cause and how can I fix it?
A2: Peak tailing is a common issue when purifying amine-containing compounds like aminotriazole esters on silica gel. This is often due to the interaction between the basic amino group and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your mobile phase.[2] This will neutralize the acidic sites on the silica gel and lead to more symmetrical peaks. Alternatively, using an amine-functionalized silica stationary phase can also prevent this issue.[3]
Q3: My aminotriazole ester is not moving from the baseline on the TLC plate, even with a relatively polar solvent system like 50% ethyl acetate in hexane. What should I do?
A3: If your compound remains at the baseline, the mobile phase is not polar enough to elute it. You should gradually increase the polarity of the eluent. You can try solvent systems with a higher percentage of a polar solvent like ethyl acetate or switch to a more polar solvent system altogether, for instance, by adding methanol to your eluent. A common approach is to use a gradient of methanol in dichloromethane or chloroform. For very polar compounds, a mobile phase containing a small percentage of methanol in chloroform or dichloromethane is often effective.[2]
Q4: My aminotriazole ester appears to be decomposing on the silica gel column. How can I confirm this and what are my options?
A4: To confirm decomposition on silica gel, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate and run it again in the same solvent system but rotated 90 degrees. If new spots appear, your compound is likely degrading. To address this, you can deactivate the silica gel by adding triethylamine to the mobile phase, as mentioned for peak tailing.[2][4] If the compound is highly sensitive, switching to a more inert stationary phase like alumina or a functionalized silica gel may be necessary.[4]
Q5: Should I use isocratic or gradient elution for purifying my aminotriazole ester?
A5: The choice between isocratic and gradient elution depends on the complexity of your sample. If your TLC analysis shows a good separation between your desired compound and impurities with a single solvent system, isocratic elution (using that same solvent system) is simpler and sufficient. However, if your sample contains impurities with a wide range of polarities, a gradient elution will be more effective. A gradient elution, typically starting with a less polar solvent system and gradually increasing the polarity, will allow for the separation of less polar impurities first, followed by the elution of your product, and finally, the more polar impurities. This often results in better separation and sharper peaks for all components.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, consider adding a stronger polar solvent like methanol to your mobile phase. |
| Poor separation of spots with similar Rf values | The solvent system has poor selectivity for the compounds. | Try a different solvent system with similar polarity but different solvent components. For example, if you are using hexane/ethyl acetate, try a dichloromethane/methanol or toluene/acetone system.[2] |
| Product elutes with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent system. |
| Broad or diffuse bands | - Column was packed improperly.- Sample was loaded in too large a volume of solvent.- The column was overloaded with the sample. | - Ensure the column is packed uniformly without any cracks or bubbles.- Dissolve the sample in a minimal amount of solvent for loading.- Reduce the amount of crude material loaded onto the column. |
| Compound crystallizes on the column | The compound has low solubility in the chosen mobile phase. | This is a difficult situation to resolve. You may need to empty the column and recover your compound by dissolving the silica in a different solvent. In the future, choose a solvent system in which your compound is more soluble, or use a wider column.[4] |
Quantitative Data Summary
The following table summarizes typical chromatographic conditions used for the purification of aminotriazole esters.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Reference |
| Carbamate derivatives of 4-amino-1,2,4-triazole | Silica gel (200–300 mesh) | Hexane:Ethyl Acetate (2:3) | 0.45 - 0.54 | [1] |
| 1-(Alkoxymethyl)-1,2,4-triazole-3-carboxamides | Silica gel | 1% Methanol in Chloroform | 0.52 - 0.65 | [2] |
| Methyl 1-methoxymethyl-1,2,4-triazole-3-carboxylate | Silica gel | Toluene-Acetone with 1% Triethylamine | Not specified | [2] |
| N-Boc-5-amino-1,2,3-triazole-4-carboxylates | Silica gel | Petroleum Ether:Ethyl Acetate (gradient from 40:60 to 0:100) | Not specified | [5] |
Experimental Protocols
Protocol 1: Isocratic Elution for Purification of Carbamate Derivatives of 4-Amino-1,2,4-triazole[1]
-
Column Preparation: Prepare a slurry of silica gel (200–300 mesh) in the chosen mobile phase (e.g., hexane:ethyl acetate 2:3). Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude aminotriazole ester in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using the same eluent.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Gradient Elution for Purification of N-Boc-5-amino-1,2,3-triazole-4-carboxylates[5]
-
Column Preparation: Pack a column with silica gel using a non-polar solvent like petroleum ether.
-
Sample Loading: Load the crude product onto the column, either as a concentrated solution or by adsorbing it onto a small amount of silica gel (dry loading).
-
Elution: Begin elution with a less polar mobile phase (e.g., petroleum ether:ethyl acetate 60:40). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate, moving towards 100% ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions throughout the gradient elution and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent.
Visualizations
Caption: General workflow for the purification of aminotriazole esters.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent laboratory synthesis involves the cyclocondensation of a dicarbonyl compound with aminoguanidine. A widely used method employs dimethyl oxalate and aminoguanidine hydrochloride in the presence of a base. Alternative routes may utilize different starting materials to form the triazole ring, but the dimethyl oxalate and aminoguanidine pathway is common due to the availability and cost-effectiveness of the starting materials.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include:
-
Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts.
-
pH: The basicity of the reaction medium is crucial for the cyclization step. Improper pH can lead to incomplete reaction or the formation of side products.
-
Purity of Starting Materials: Impurities in the starting materials, such as mono-methyl oxalate in dimethyl oxalate, can lead to the formation of related impurities in the final product.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the cyclization. However, prolonged reaction times at elevated temperatures may lead to product degradation.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the progress of the reaction and determining the purity of this compound.[1] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring. For structural confirmation and identification of impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of the Desired Product | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. |
| Incorrect stoichiometry of reactants. | Ensure accurate weighing and molar ratio of dimethyl oxalate, aminoguanidine hydrochloride, and the base. | |
| Suboptimal pH for the cyclization reaction. | Carefully control the addition of the base to achieve the optimal pH for the reaction. The pH should be sufficiently basic to facilitate the cyclization but not so high as to cause significant hydrolysis of the ester. | |
| Presence of Multiple Spots on TLC or Peaks in HPLC | Formation of isomeric byproducts. | In reactions involving subsequent modifications like acetylation, regioisomers can form.[2] Careful control of reaction conditions (e.g., temperature, reagents) is necessary. Purification by column chromatography or recrystallization may be required. |
| Unreacted starting materials or intermediates. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. | |
| Degradation of the product. | Avoid excessive heating or prolonged exposure to harsh acidic or basic conditions. The carboxylic acid precursor is known to be susceptible to decarboxylation under certain conditions.[3] | |
| Product is Difficult to Purify | Presence of closely related impurities. | Employ high-resolution purification techniques such as preparative HPLC or careful fractional crystallization. |
| The product is contaminated with inorganic salts. | Ensure proper work-up procedures to remove all inorganic salts. This may involve washing the crude product with water. | |
| Batch-to-Batch Variability | Inconsistent quality of starting materials. | Use starting materials from a reliable source with a consistent purity profile. |
| Variations in reaction conditions. | Strictly adhere to the established standard operating procedure for the synthesis, paying close attention to all critical parameters. |
Common Impurities
While specific quantitative data for all potential impurities is not extensively published, the following table outlines common impurities that may be encountered during the synthesis of this compound and their likely origins.
| Impurity Name | Structure | Potential Source |
| 5-Amino-1H-1,2,4-triazole-3-carboxylic acid | R = H | Hydrolysis of the methyl ester group of the final product during workup or storage. |
| 3-Amino-1H-1,2,4-triazole | Decarboxylation of the carboxylic acid impurity, especially at elevated temperatures.[3] | |
| Dimethyl oxalate | Unreacted starting material. | |
| Aminoguanidine | Unreacted starting material. | |
| N-acetyl-5-amino-1H-1,2,4-triazole-3-carboxylate | If acetic anhydride or a similar acetylating agent is used in a subsequent step or is present as an impurity, acetylation of the amino group can occur. | |
| Diacetylated isomers | Diacetylation can lead to the formation of isomeric products if not carefully controlled.[2] |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation of a common laboratory-scale synthesis.
Materials:
-
Aminoguanidine hydrochloride
-
Dimethyl oxalate
-
Sodium methoxide solution (e.g., 25% in methanol)
-
Methanol
-
Diethyl ether
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend aminoguanidine hydrochloride in methanol.
-
Addition of Base: To the suspension, slowly add a solution of sodium methoxide in methanol at room temperature. Stir the mixture for a designated period to form the free base of aminoguanidine.
-
Addition of Dimethyl Oxalate: To this mixture, add dimethyl oxalate.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.
-
Isolation: Collect the precipitate by filtration and wash it with cold methanol and then diethyl ether to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or a methanol/water mixture.
-
Drying: Dry the purified product under vacuum.
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A simple mobile phase could be a mixture of water (with a small amount of acid like phosphoric or formic acid) and acetonitrile.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has significant absorbance (e.g., around 210-254 nm).
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
Visualizations
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation of both precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Amino-1,2,4-triazoles
Welcome to the technical support center for the synthesis of 5-amino-1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the synthesis of 5-amino-1,2,4-triazoles, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 5-Amino-1,2,4-triazole
Q1: My reaction has resulted in a low yield or has failed completely. What are the common causes?
A1: Several factors can contribute to a low or no yield of the target 5-amino-1,2,4-triazole. Here are some of the most common causes and troubleshooting steps:
-
Poor Quality of Starting Materials: Impurities in aminoguanidine bicarbonate or the carboxylic acid/nitrile can interfere with the reaction. Ensure you are using reagents of appropriate purity. For instance, in related syntheses, impure intermediates have been shown to lead to the formation of side products like azidotriazoles.
-
Sub-optimal Reaction Temperature: The cyclization step to form the triazole ring is temperature-sensitive. If the temperature is too low, the reaction may not proceed to completion. If it is too high, it can lead to the degradation of reactants or products, or favor the formation of side products. The optimal temperature range is typically between 60-70°C.
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of one reactant may lead to the formation of byproducts. For the synthesis of related compounds, it has been shown that varying the molar ratio of reactants significantly impacts the yield of the desired product versus side products.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and outcome. While some syntheses are performed neat (solvent-free), others may benefit from a high-boiling polar solvent.
-
Hydrolysis of Intermediates: The acylaminoguanidine or formamidine intermediates are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This can revert the intermediates to the starting materials or lead to other byproducts. Ensure anhydrous conditions if the chosen synthetic route is sensitive to water.
Logical Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no yield of 5-amino-1,2,4-triazole.
Issue 2: Presence of a Significant Amount of 3,5-Diamino-1,2,4-triazole (Guanazole) as a Byproduct
Q2: I have identified 3,5-diamino-1,2,4-triazole (guanazole) as a major impurity in my product mixture. How is this formed and how can I prevent it?
A2: The formation of guanazole is a common side reaction when using aminoguanidine as a starting material. It arises from the reaction of aminoguanidine with a source of a second guanidino group.
Mechanism of Guanazole Formation: The precise mechanism can vary, but a likely pathway involves the self-condensation of aminoguanidine or its reaction with a reactive intermediate derived from another molecule of aminoguanidine, particularly at elevated temperatures.
Strategies to Minimize Guanazole Formation:
-
Control of Stoichiometry: Use a slight excess of the carboxylic acid or its derivative relative to aminoguanidine. This ensures that the aminoguanidine is preferentially acylated, leading to the desired 5-substituted amino-1,2,4-triazole, rather than reacting with itself.
-
Temperature Control: As higher temperatures can promote the self-condensation of aminoguanidine, maintaining the reaction temperature within the optimal range (typically 60-70°C) is critical.
-
Order of Addition: Adding the aminoguanidine solution slowly to the hot solution of the carboxylic acid can help to ensure that the aminoguanidine reacts with the acid before it has a chance to self-react.
Reaction Pathway: Desired Product vs. Guanazole Byproduct
Caption: Competing reaction pathways leading to the desired product and guanazole.
Quantitative Data on Byproduct Formation:
| Parameter | Condition | Expected Outcome on Guanazole Formation |
| Stoichiometry | Excess Carboxylic Acid | Decrease |
| Equimolar or Excess Aminoguanidine | Increase | |
| Temperature | Optimal (e.g., 60-70°C) | Decrease |
| Elevated (>100°C) | Increase |
Issue 3: Reaction Fails with Less Nucleophilic Amines or Other Reactants
Q3: I am trying to synthesize a derivative of 5-amino-1,2,4-triazole using a less nucleophilic amine, and the reaction is not proceeding. What can I do?
A3: The nucleophilicity of the amine or other reacting species is critical for the successful synthesis of 5-amino-1,2,4-triazole derivatives. Less nucleophilic reactants, such as aromatic amines, may fail to react under standard conditions.[1]
Alternative Synthetic Strategy:
If the direct reaction fails, a multi-step approach can be employed. For example, instead of reacting the less nucleophilic amine directly, you can first prepare an intermediate that is more susceptible to reaction with aminoguanidine. One such strategy involves the initial preparation of an N-arylsuccinimide, which can then be reacted with aminoguanidine hydrochloride under microwave irradiation to yield the desired product.[1]
Workflow for Synthesizing Derivatives with Less Nucleophilic Amines
Caption: Alternative synthetic workflow for reactions involving less nucleophilic amines.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1,2,4-triazole
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Aminoguanidine bicarbonate (136 g, 1 mole)
-
98-100% Formic acid (48 g, 40 mL, 1.05 moles)
-
95% Ethanol
Procedure:
-
To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-mL two-necked round-bottomed flask fitted with a thermometer, add 48 g (40 mL, 1.05 moles) of 98–100% formic acid.
-
Cautiously heat the foaming mixture with gentle rotation of the flask to avoid local overheating, until gas evolution ceases and the entire mass dissolves.
-
Maintain the solution of aminoguanidine formate at a temperature of 120°C for 5 hours.
-
After cooling the solution, add 500 mL of 95% ethanol.
-
Dissolve the product by heating and filter the solution while hot.
-
Evaporate the ethanol solution to dryness on a steam bath and then dry in an oven at 100°C to obtain 80–81.6 g (95–97%) of colorless crystalline 3-amino-1,2,4-triazole with a melting point of 152–156°C.
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: General Procedure for Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
This is a general procedure for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids under microwave irradiation.
Materials:
-
Aminoguanidine bicarbonate
-
Carboxylic acid
-
Appropriate solvent (if necessary)
Procedure:
-
In a microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol) and the corresponding carboxylic acid (1.2 mmol).
-
For most aliphatic carboxylic acids, the reaction can be performed solvent-free. For higher melting point or less reactive acids, a solvent such as isopropanol may be used.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 30 minutes).
-
After cooling, the crude product can be purified by recrystallization from an appropriate solvent.
Note: The optimal reaction conditions (temperature, time, and solvent) will vary depending on the specific carboxylic acid used and should be optimized accordingly.
References
"stability of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate under acidic/basic conditions"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific quantitative stability data for this compound is not extensively available in public literature. The information provided is based on general chemical principles of triazole and ester stability, and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule are the hydrolysis of the methyl ester group under both acidic and basic conditions, and the potential for degradation of the 1,2,4-triazole ring under harsh conditions. The triazole ring itself is generally stable to oxidation, reduction, and moderate acid and base hydrolysis.
Q2: How does pH affect the stability of the ester group?
A2: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by either acid or base.
-
Acidic Conditions: Acid-catalyzed hydrolysis is a reversible reaction that yields 5-amino-1H-1,2,4-triazole-3-carboxylic acid and methanol. The reaction is typically slower than base-catalyzed hydrolysis.
-
Basic Conditions: Base-catalyzed hydrolysis (saponification) is an irreversible reaction that results in the formation of the carboxylate salt of 5-amino-1H-1,2,4-triazole-3-carboxylic acid and methanol. This reaction is generally faster than acid-catalyzed hydrolysis.
Q3: What are the likely degradation products under acidic or basic conditions?
A3: The primary degradation product from the hydrolysis of the ester is 5-amino-1H-1,2,4-triazole-3-carboxylic acid . Under more forceful conditions, further degradation of the triazole ring could occur, though specific products are not well-documented for this particular molecule.
Q4: Is the amino group on the triazole ring reactive?
A4: Yes, the exocyclic amino group can undergo reactions such as acetylation. Studies have shown that this compound can be acetylated, though it is less susceptible to this reaction compared to 5-amino-1H-1,2,4-triazole itself.
Troubleshooting Guides
Issue 1: Unexpectedly low yield or presence of an impurity in a reaction performed in acidic aqueous solution.
-
Possible Cause: Acid-catalyzed hydrolysis of the methyl ester.
-
Troubleshooting Steps:
-
Analyze Impurity: Use analytical techniques like HPLC, LC-MS, or NMR to identify the impurity. Compare the retention time or spectral data with a standard of 5-amino-1H-1,2,4-triazole-3-carboxylic acid.
-
Control Temperature: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.
-
Limit Water Content: If the reaction chemistry allows, use anhydrous solvents or minimize the amount of water present.
-
pH Adjustment: If feasible for your reaction, use a less acidic buffer or a non-aqueous acid source.
-
Issue 2: Complete conversion to a more polar compound when using basic conditions.
-
Possible Cause: Rapid base-catalyzed hydrolysis (saponification) of the methyl ester.
-
Troubleshooting Steps:
-
Confirm Product Identity: Verify the formation of the carboxylate salt of 5-amino-1H-1,2,4-triazole-3-carboxylic acid using appropriate analytical methods.
-
Use a Non-Nucleophilic Base: If the base is intended as a proton scavenger and not a reactant, consider using a sterically hindered, non-nucleophilic base.
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to control the rate of hydrolysis.
-
Alternative Reaction Conditions: Explore alternative synthetic routes or protecting group strategies if ester hydrolysis cannot be avoided.
-
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an appropriate base (e.g., 0.1 M NaOH), and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 4 hours), monitoring the reaction closely due to the expected faster reaction rate.
-
At various time points, withdraw samples, neutralize with an appropriate acid (e.g., 0.1 M HCl), and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven (e.g., 80 °C) for a defined period (e.g., 7 days).
-
Also, store a solution of the compound at a high temperature (e.g., 60 °C).
-
At various time points, prepare solutions from the solid sample or take aliquots from the solution for HPLC analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a photostability chamber with a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
At various time points, analyze the samples by HPLC.
-
-
Analysis:
-
Use a stability-indicating HPLC method to separate the parent compound from any degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate or formate buffer is a common starting point.
-
Quantify the amount of the parent compound remaining and the formation of any degradation products over time.
-
Data Presentation
As no specific quantitative data was found in the literature, a template table is provided below for researchers to populate with their own experimental results from forced degradation studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Parent Compound Remaining | % Degradation Product(s) | Observations |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 4 | Room Temp | |||
| 3% H₂O₂ | 24 | Room Temp | |||
| Thermal (Solid) | 168 | 80 | |||
| Thermal (Solution) | 48 | 60 | |||
| Photostability | 24 | As per ICH Q1B |
Visualizations
Technical Support Center: Scale-Up Synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the scale-up synthesis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound on a larger scale?
A1: The most prevalent and scalable routes typically involve the cyclization of an aminoguanidine derivative with a C2 synthon, such as a derivative of oxalic acid. A common method is the reaction of aminoguanidine hydrochloride or bicarbonate with dimethyl oxalate. Alternative pathways might utilize precursors like 5-amino-1H-1,2,4-triazole-3-carboxylic acid followed by esterification.[1][2] Routes that avoid hazardous steps like diazotization are highly preferred for industrial applications to enhance safety.[3][4]
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters include temperature control (especially during the initial mixing and cyclization, which can be exothermic), reaction time, pH of the reaction mixture, and the rate of reagent addition. Inadequate control of these parameters can lead to side-product formation, reduced yield, and safety hazards.
Q3: What are the primary safety concerns associated with this synthesis?
A3: The starting materials and product may have associated hazards. Aminoguanidine derivatives can be irritants. The final product, like many triazole compounds, should be handled with care, assuming potential toxicity until proven otherwise.[5][6] Proper personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory.[7][8] All operations should be performed in a well-ventilated area or fume hood. Some older synthetic routes involve diazonium salt intermediates, which are explosive and should be avoided in scale-up operations.[3]
Q4: What is a typical yield and purity for this synthesis?
A4: Yields can vary significantly based on the chosen route and optimization of reaction conditions. Well-optimized, multi-kilogram scale batches can achieve yields in the range of 70-85%. Purity, as determined by HPLC, should typically exceed 98% for subsequent use in pharmaceutical development.[9]
Synthesis Pathway and Troubleshooting Workflow
Caption: A typical synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Incorrect stoichiometry: Molar ratios of reactants or base are incorrect. 3. Product loss during workup: Product may be soluble in the mother liquor; pH for precipitation might be suboptimal. | 1. Monitor the reaction using TLC or HPLC. If incomplete, extend the reaction time or cautiously increase the temperature. 2. Carefully verify the mass and molar equivalents of all reagents before starting. 3. Adjust the final pH carefully during acidification to ensure maximum precipitation. Minimize the volume of washing solvents. |
| Formation of Significant Impurities | 1. Side reactions: High reaction temperatures can lead to dimerization or decomposition. 2. Unreacted starting materials: Reaction did not go to completion. 3. Diacylation/Acetylation: If acetylating agents are present or formed, side reactions can occur.[10] | 1. Maintain strict temperature control. Consider slower addition of reagents to manage exotherms. 2. Refer to "Low Yield" solutions. A purer product may be obtained by accepting a lower yield and isolating the desired compound from starting materials via recrystallization. 3. Ensure reaction environment is free from contaminating acylating species. |
| Product is Off-Color (Yellow/Brown) | 1. Thermal degradation: Overheating during reaction or solvent removal. 2. Air oxidation: Sensitivity of intermediates or product to atmospheric oxygen. | 1. Avoid excessive heating. Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature. 2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). An activated carbon (charcoal) treatment during recrystallization can often remove colored impurities. |
| Difficulty with Product Isolation/Crystallization | 1. Oily product: Product may have a low melting point or be contaminated with impurities that inhibit crystallization. 2. Supersaturation: Solution is supersaturated, preventing crystal nucleation. 3. Incorrect solvent system: The chosen solvent for recrystallization is not optimal. | 1. Purify the crude material via column chromatography first. Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce solidification. 2. Scratch the inside of the flask with a glass rod or add a seed crystal to initiate crystallization. 3. Perform small-scale solvent screening to find an appropriate single or binary solvent system for effective recrystallization. Methanol is often reported to be effective.[9] |
Experimental Protocol: Scalable Synthesis
This protocol is a representative method based on the cyclization of aminoguanidine with an oxalate ester.
Reagents and Typical Molar Ratios
| Reagent | Molecular Weight | Molar Ratio |
| Aminoguanidine Hydrochloride | 110.55 g/mol | 1.0 eq |
| Sodium Methoxide (NaOMe) | 54.02 g/mol | 2.0 eq |
| Dimethyl Oxalate | 118.09 g/mol | 1.0 eq |
| Methanol (MeOH) | 32.04 g/mol | Solvent |
| Acetic Acid (AcOH) | 60.05 g/mol | For neutralization |
Procedure:
-
Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge Methanol.
-
Base Addition: Under an inert atmosphere (N₂), add sodium methoxide portion-wise, ensuring the temperature does not exceed 30°C.
-
Reactant Addition: Add Aminoguanidine Hydrochloride to the sodium methoxide solution and stir for 30 minutes. Then, add Dimethyl Oxalate.
-
Cyclization: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to 0-5°C.
-
Neutralization: Slowly add acetic acid to neutralize the mixture to a pH of approximately 6-7. The product will precipitate as a solid.
-
Isolation: Filter the solid product and wash the cake with a small amount of cold methanol, followed by water to remove inorganic salts.
-
Drying: Dry the crude product under vacuum at 50-60°C until a constant weight is achieved.
-
Purification: Recrystallize the crude solid from methanol to obtain the final product with high purity.[9] Filter the pure crystals and dry under vacuum. The melting point of the pure compound is reported to be 218-222 °C.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. aminotriazole [chembk.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-氨基-1H-1,2,4-三氮唑-3-羧酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Aminotriazole Synthesis Troubleshooting
Disclaimer: The synthesis of aminotriazole and its derivatives should only be conducted by trained professionals in a well-equipped laboratory setting. Adherence to all relevant safety protocols, including the use of personal protective equipment (PPE), is mandatory.[1][2][3][4] Aminotriazole is a hazardous substance and is suspected of causing cancer and damage to the unborn child.[2] Always consult the Safety Data Sheet (SDS) before handling.[1][2][3][4]
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of aminotriazoles.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take when working with aminotriazoles?
A1: Due to the hazardous nature of aminotriazoles, strict safety measures are essential.[2]
-
Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3][4] In case of potential dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]
-
Handling: Avoid all personal contact with the substance.[3] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1][4]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and metals.[2]
-
Spills: In case of a spill, immediately clean the area following established laboratory procedures.[1][3] For major spills, evacuate the area and alert the appropriate emergency personnel.[1][3]
Q2: My aminotriazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in aminotriazole synthesis can stem from several factors. Common causes include incomplete reactions, side reactions, and suboptimal reaction conditions.[5][6] To improve the yield, consider the following:
-
Purity of Starting Materials: Ensure that all reactants, such as aminoguanidine bicarbonate and the corresponding carboxylic acid or its derivative, are of high purity and are thoroughly dried.[5]
-
Reaction Temperature and Time: The reaction temperature and duration are critical. In some cases, higher temperatures in a sealed tube may be necessary to drive the reaction to completion.[6] However, excessively high temperatures can lead to decomposition or the formation of byproducts.[5] Microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.[5][7]
-
pH Control: Maintaining the correct pH throughout the reaction is crucial for some synthetic routes.[8][9] For instance, in the synthesis from hydrazine hydrate, cyanamide, and formic acid, the pH should be carefully controlled during the formation of the aminoguanidine formate intermediate.[8][9]
-
Catalyst: The choice of catalyst can influence the reaction outcome. For certain syntheses, an acid catalyst is employed.[10]
Q3: I am observing the formation of significant byproducts. How can I minimize them?
A3: Byproduct formation is a common issue in many organic syntheses, including that of aminotriazoles.
-
Side Reactions: A frequent side reaction is the formation of 1,3,4-oxadiazoles, especially when using hydrazides.[5] Running the reaction under strictly anhydrous conditions and at a lower temperature can favor the formation of the desired triazole.[5]
-
Purification of Intermediates: In multi-step syntheses, purifying the intermediate compounds can lead to a cleaner final product and better overall yields.[11]
-
Choice of Reagents and Solvents: The choice of solvent can impact the reaction. For example, in some preparations, acetonitrile has been found to result in cleaner conversions compared to DMF or ethanol.[11] The selection of the acylating agent can also influence the reaction pathway.[5]
Q4: What are the recommended methods for purifying the final aminotriazole product?
A4: The purification method will depend on the physical properties of the synthesized aminotriazole derivative.
-
Recrystallization: This is a common technique for purifying solid products. A suitable solvent or solvent system should be chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the solution.[5]
-
Chromatography: Column chromatography using silica gel is another effective method for purification, especially for separating the desired product from closely related byproducts.[11]
-
Filtration and Washing: After synthesis, the crude product is often isolated by filtration and then washed with an appropriate solvent to remove unreacted starting materials and soluble impurities.[8][9]
Q5: Which analytical techniques are suitable for characterizing the synthesized aminotriazole?
A5: A combination of spectroscopic methods is typically used to confirm the structure and purity of the synthesized aminotriazole.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[10][12]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups in the molecule.[10][12]
-
Mass Spectrometry (MS): Mass spectrometry helps to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[12][13]
-
Elemental Analysis: This technique determines the elemental composition of the compound, which can be compared to the calculated values for the expected structure.[13]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and suggested solutions for aminotriazole synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction due to insufficient temperature or time.[5] - Purity of starting materials.[5] - Suboptimal pH conditions.[8][9] | - Optimize reaction temperature and time; consider microwave-assisted synthesis.[5][7] - Ensure starting materials are pure and dry.[5] - Carefully control and monitor the pH throughout the reaction.[8][9] |
| Formation of Byproducts (e.g., 1,3,4-oxadiazoles) | - Competing cyclization pathways.[5] - Non-anhydrous reaction conditions.[5] | - Use strictly anhydrous conditions.[5] - Adjust the reaction temperature to favor triazole formation.[5] - Consider a different acylating agent.[5] |
| Complex Reaction Mixture | - Decomposition of starting materials or product.[5] - Side reactions with the solvent or impurities.[5] | - Protect sensitive functional groups. - Use high-purity, inert solvents and reagents.[5] |
| Purification Difficulties | - Presence of closely related impurities or isomers. - Product is an oil or tar-like substance.[14] | - Utilize column chromatography for separation. - For tarry products, ensure strict temperature control during the reaction and consider purification by recrystallization with decolorizing charcoal or distillation under reduced pressure.[14] |
| Product Characterization Issues | - Impure sample. - Incorrect structure. | - Re-purify the sample. - Re-examine all analytical data (NMR, IR, MS) to confirm the structure. |
Experimental Workflow and Logic
The following diagram illustrates a general workflow for troubleshooting issues in aminotriazole synthesis.
Caption: A logical workflow for troubleshooting common issues in aminotriazole synthesis.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 8. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 9. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. Facile Synthesis, Characterization and Antimicrobial Activities of Novel 6-AminoTriazolo-Thiadiazoles Integrated with Benzofuran and Pyrazole Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Alternative Catalysts for Triazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for alternative catalytic systems used in 1,2,3-triazole synthesis, moving beyond the standard Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Section 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful alternative to CuAAC, primarily affording 1,5-disubstituted 1,2,3-triazoles, which are complementary to the 1,4-isomers produced by copper catalysis.[1][2] This method is notable for its ability to utilize both terminal and internal alkynes, expanding the scope of triazole synthesis.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of RuAAC over the traditional CuAAC? A1: The main advantage is the regioselectivity. RuAAC selectively produces 1,5-disubstituted 1,2,3-triazoles, whereas CuAAC yields the 1,4-disubstituted isomers.[1][2] Additionally, RuAAC is effective for internal alkynes, which allows for the synthesis of fully substituted triazoles, a significant expansion of scope compared to CuAAC which generally requires terminal alkynes.[2][3][4]
Q2: What are the most common and effective ruthenium catalysts for this reaction? A2: Pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes are the most effective and widely used catalysts.[2] Specific examples include CpRuCl(PPh₃)₂, CpRuCl(COD), and the tetramer [CpRuCl]₄.[3][4][5] The choice of catalyst can influence reaction efficiency, with [CpRuCl]₄ in DMF showing higher activity than CpRuCl(PPh₃)₂ in other solvents, even at room temperature.[3]
Q3: What is the proposed mechanism for the RuAAC reaction? A3: The mechanism is believed to proceed via an oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[2][4] This is followed by reductive elimination, which releases the triazole product and regenerates the catalyst.[2][4] This pathway differs from the CuAAC mechanism and explains the ability of RuAAC to catalyze reactions with internal alkynes.[5]
Troubleshooting Guide
Q1: My RuAAC reaction yield is consistently low. What are the potential causes? A1: Low yields can stem from several factors:
-
Catalyst Choice and Activity: Some substrates, particularly aryl azides, may react poorly with certain catalysts like CpRuCl(PPh₃)₂.[3] Consider switching to a more active catalyst system, such as [CpRuCl]₄ in DMF, which has shown better performance for challenging substrates.[3]
-
Solvent Effects: The choice of solvent is critical. While nonprotic solvents like benzene, toluene, or THF are common, DMF has been shown to significantly enhance reaction rates with certain catalysts.[1][3]
-
Reaction Temperature: While many RuAAC reactions proceed at elevated temperatures (e.g., 80 °C), some highly active catalysts like Cp*RuCl(COD) can be effective at room temperature.[1][4] If you suspect thermal decomposition of your substrates, try a more active catalyst at a lower temperature. For difficult substrates, microwave irradiation at higher temperatures (e.g., 110 °C) can shorten reaction times and improve yields.[1][3]
Q2: I am using an aryl azide and observing little to no product formation. How can I resolve this? A2: Aryl azides can be problematic substrates for some RuAAC systems.[3] The recommended solution is to use the [Cp*RuCl]₄ catalyst in DMF. This system was specifically found to be efficient for the conversion of aryl azides. Applying microwave irradiation can further facilitate the reaction, often leading to cleaner products and higher yields in shorter times.[3]
Q3: Can I use internal alkynes in my reaction? A3: Yes, a major strength of RuAAC is its ability to effectively catalyze the cycloaddition of both terminal and internal alkynes, leading to fully substituted 1,2,3-triazoles.[2][4] If you are having issues, ensure your catalyst system and conditions are optimized, similar to the recommendations for other challenging substrates.
Data Presentation: Comparison of Common RuAAC Catalysts
| Catalyst | Typical Loading (mol%) | Common Solvents | Temperature (°C) | Key Features |
| CpRuCl(PPh₃)₂ | 1-2 | Benzene, Toluene, THF | 65 - 80 | One of the original efficient catalysts.[3][4] |
| CpRuCl(COD) | 1 | Dichloroethane (DCE) | 45 - RT | Highly reactive, enabling reactions at ambient temperature.[1][4] |
| [Cp*RuCl]₄ | 2.5 (10 mol% Ru) | Dimethylformamide (DMF) | RT - 110 | Excellent for challenging substrates like aryl azides; microwave compatible.[1][3] |
Experimental Protocol: General Procedure for RuAAC
This protocol is a generalized procedure based on commonly cited methodologies.[1]
-
Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the alkyne (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the organic azide (1.05-1.1 mmol, 1.05-1.1 equiv).
-
Catalyst and Solvent: Add the ruthenium catalyst (e.g., Cp*RuCl(COD), 0.01 mmol, 1 mol%) followed by the appropriate anhydrous solvent (e.g., dichloroethane, 3-5 mL).
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen). Heat the reaction to the desired temperature (e.g., 45-80 °C) or stir at room temperature, depending on the catalyst's reactivity.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the 1,5-disubstituted 1,2,3-triazole product.
Mandatory Visualization: RuAAC Troubleshooting Workflow
Caption: Troubleshooting workflow for a low-yielding RuAAC reaction.
Section 2: Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC)
Silver(I) catalysis represents another alternative for promoting the azide-alkyne cycloaddition, typically yielding 1,4-disubstituted triazoles, similar to CuAAC.[5] While less common than ruthenium, silver catalysts like silver chloride (AgCl) and silver N-heterocyclic carbene complexes have proven effective.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What regioisomer does silver-catalyzed azide-alkyne cycloaddition (AgAAC) produce? A1: AgAAC generally leads to the formation of 1,4-disubstituted 1,2,3-triazoles.[5] The mechanism is thought to share similarities with the copper-catalyzed process.[5]
Q2: What are the typical reaction conditions for AgAAC? A2: Reactions are often performed at room temperature over 24 hours.[6][7] Common catalysts include simple salts like AgCl or more complex silver N-heterocyclic carbenes.[6][7][8] Solvents can vary, with mixtures like water/acetone or THF being used.[6][7]
Troubleshooting Guide
Q1: My AgAAC reaction is very slow or appears to be stalled. What should I investigate? A1:
-
Catalyst Source: Simple silver salts alone may not be sufficient to promote the reaction efficiently.[5] Ligated Ag(I) sources or specific complexes often show superior performance.[5] Ensure your silver source is active.
-
Additives: Some protocols may require a base. For instance, the use of triethylamine (TEA) has been shown to be beneficial, with full conversion achieved within 4-6 hours at 60°C.[9]
-
Solvent Choice: The solubility and activity of the silver catalyst can be highly dependent on the solvent system. If using THF, ensure it is anhydrous. For AgCl, a water/acetone mixture has been successfully used.[7]
Q2: Are pre-formed silver acetylides effective in this reaction? A2: Interestingly, pre-formed silver acetylides do not appear to react with azides on their own.[5] The catalytic cycle requires the in-situ formation of the active catalytic species.
Data Presentation: Comparison of Silver Catalyst Systems
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) |
| AgCl | ~3.5 mol% | H₂O/Acetone | Room Temp | 24 |
| Silver N-heterocyclic carbene | 0.05 mol% | THF | Room Temp | 24 |
| AgCl with TEA | 5 mol% | THF | 60 | 4-6 |
(Data synthesized from references[7][8][9])
Experimental Protocol: General Procedure for AgCl-Catalyzed Cycloaddition
This protocol is adapted from published procedures.[7]
-
Preparation: To a solution of the alkyne (1.0 mmol, 1.0 equiv) and azide (1.1 mmol, 1.1 equiv) in a mixture of H₂O (3 mL) and acetone (1 mL), add AgCl (0.005 g, 0.035 mmol).
-
Reaction: Stir the resulting reaction mixture vigorously at room temperature for 24 hours.
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up: After completion, remove the acetone under reduced pressure. Add dichloromethane (CH₂Cl₂, 20 mL) to the aqueous residue.
-
Extraction: Separate the organic layer. Extract the aqueous phase three times with CH₂Cl₂ (3 x 10 mL).
-
Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent. Purify the final product by crystallization or column chromatography.
Mandatory Visualization: AgAAC General Reaction Scheme
Caption: General pathway for silver-catalyzed azide-alkyne cycloaddition (AgAAC).
Section 3: Organocatalytic Triazole Synthesis
Metal-free organocatalytic methods provide an attractive green chemistry approach to triazole synthesis.[10] These reactions avoid residual metal contamination, which is a significant advantage in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind organocatalytic triazole synthesis? A1: A common strategy involves the organocatalytic azide-carbonyl [3+2]-cycloaddition (OrgACC).[10] Catalysts like tertiary amines activate carbonyl compounds (e.g., α,β-unsaturated carbonyls) towards nucleophilic attack by an azide.[10][11]
Q2: Which organocatalyst is commonly used for this transformation? A2: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been established as a highly effective catalyst for this type of 1,3-dipolar cycloaddition.[10] Diamines like ethylenediamine have also been shown to be effective.[11]
Q3: What solvents are best for DBU-catalyzed triazole synthesis? A3: DMSO and chloroform have been identified as optimal solvents for DBU-catalyzed cycloaddition reactions.[10]
Troubleshooting Guide
Q1: My organocatalytic reaction is not proceeding. What are the common pitfalls? A1:
-
Substrate Reactivity: This method relies on the activation of a carbonyl compound. Ensure your substrate is suitable (e.g., an α,β-unsaturated carbonyl or a 1,3-dione). Less reactive azides (vinyl/alkyl/aryl) can be used, but the carbonyl partner must be sufficiently activated by the catalyst.[10]
-
Catalyst Purity: Ensure the organocatalyst (e.g., DBU) is pure and free from water, which could interfere with the reaction.
-
Solvent Choice: The reaction is highly solvent-dependent. If you are not using DMSO or another recommended solvent, the catalytic cycle may be inefficient.[10]
Experimental Protocol: DBU-Catalyzed Synthesis of a 1,2,3-Triazole
This is a representative protocol for the reaction of an azide with a 1,3-dicarbonyl compound.[10]
-
Preparation: In a reaction vial, combine the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv), the organic azide (1.2 mmol, 1.2 equiv), and anhydrous DMSO (3 mL).
-
Catalyst Addition: Add DBU (0.15 mmol, 15 mol%) to the mixture.
-
Reaction: Stir the reaction at ambient temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualization: Substrate Compatibility for OrgACC
Caption: Substrate scope for organocatalytic azide-carbonyl cycloadditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Alkyne-Azide Cycloaddition Catalyzed by Silver Chloride and “Abnormal” Silver N-Heterocyclic Carbene Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkyne-azide cycloaddition catalyzed by silver chloride and "abnormal" silver N-heterocyclic carbene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
Validation & Comparative
A Comparative Guide to Purity Assessment of Synthesized Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections detail various analytical techniques, their performance, and experimental protocols to aid in the selection of the most appropriate method for quality control and assurance.
Overview of Analytical Methodologies
The determination of purity for this compound is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A variety of analytical techniques can be employed, each with distinct advantages and limitations. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Comparative Performance of Purity Assessment Methods
The selection of a suitable analytical method depends on the specific requirements of the analysis, such as the need for quantitation of impurities, identification of unknown components, or routine quality control. The following table summarizes the performance of key analytical methods.
| Analytical Method | Parameter Assessed | Typical Performance | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, Impurity Profile | Assay >98%[1], LOD/LOQ for related substances in µg/mL range[2] | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative. | Requires reference standards for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Residual Solvents, Volatile Impurities | Detection limits in the ppm range[3][4] | High sensitivity and specificity for volatile compounds, excellent for identification of unknown volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative ¹H-NMR (qNMR) | Absolute Purity | High precision and accuracy, uncertainty typically <1% | No need for a specific reference standard of the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
| Elemental Analysis (CHNS) | Elemental Composition | Provides percentage of C, H, N, S; deviation from theoretical values indicates impurities. | Confirms elemental composition and can indicate the presence of inorganic impurities or residual solvents. | Not suitable for identifying or quantifying specific organic impurities. |
| Capillary Electrophoresis (CE) | Purity, Impurity Profile | High separation efficiency, LOD in µmol/L range for some triazoles[3] | High efficiency, low sample and reagent consumption, orthogonal to HPLC. | Can have lower reproducibility compared to HPLC, sensitivity can be an issue without preconcentration techniques. |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the quantitative determination of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A simple mobile phase can consist of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility[5]. A typical gradient might start with a low percentage of organic solvent and gradually increase.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Analysis: Inject the sample and a reference standard solution. Purity is calculated based on the area percentage of the main peak, and impurities can be quantified against a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is ideal for the identification and quantification of residual solvents from the synthesis process.
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector.
-
Sample Introduction: Static headspace is the preferred injection technique for residual solvent analysis[1].
-
Column: A column with a stationary phase suitable for separating volatile organic compounds.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is used to separate solvents with different boiling points. The program typically starts at a low temperature and ramps up.
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification of unknown solvents or Selected Ion Monitoring (SIM) mode for enhanced sensitivity of target analytes.
-
Sample Preparation: A known amount of the sample is placed in a headspace vial, often with a high-boiling point solvent to facilitate the release of volatile residuals.
-
Quantification: Quantification is achieved by using an internal or external standard calibration curve.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
qNMR provides a direct measurement of the analyte's purity without the need for a specific reference standard of the compound itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh the synthesized this compound.
-
Accurately weigh a certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with the analyte's signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
Data Processing:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Alternative Compound for Comparison: Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate
For comparative purposes, Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate serves as a relevant alternative. Its physicochemical properties are similar to the methyl ester, and it is also a key intermediate in various syntheses.
| Property | This compound | Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate |
| Molecular Formula | C₄H₆N₄O₂ | C₅H₈N₄O₂ |
| Molecular Weight | 142.12 g/mol | 156.14 g/mol [6] |
| Melting Point | 218-222 °C | 242-243 °C[6] |
| Appearance | White crystalline powder[7] | Data not readily available, likely a white solid |
The purity assessment methodologies described for the methyl ester are directly applicable to the ethyl ester, with minor modifications to chromatographic conditions (e.g., retention times will differ) and NMR chemical shifts.
Visualizing the Purity Assessment Workflow
A logical workflow is crucial for a comprehensive purity assessment of a newly synthesized compound.
Caption: Workflow for the purity assessment of synthesized compounds.
Signaling Pathway of Impurity Formation (Hypothetical)
Understanding potential impurity formation pathways is crucial for optimizing synthesis and purification processes. The following diagram illustrates a hypothetical pathway for the formation of a common impurity type.
Caption: Hypothetical impurity formation pathways during synthesis.
References
A Spectroscopic Showdown: Unraveling the Isomers of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of the potential isomers of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, a crucial building block in medicinal chemistry. We delve into the nuances of their spectroscopic signatures, supported by experimental data and protocols, to facilitate unambiguous identification and characterization.
The structural elucidation of substituted 1,2,4-triazoles can be complex due to the potential for both positional isomerism and tautomerism. In the case of this compound, two primary positional isomers are conceivable: This compound and Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate . However, due to prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the triazole ring, these two structures can be interconvertible and may exist in equilibrium. In fact, major chemical databases often list these names as synonyms for the same compound under the CAS number 3641-14-3.[1][2] The IUPAC name for this compound is frequently given as methyl 3-amino-1H-1,2,4-triazole-5-carboxylate.[1]
This guide will present the available spectroscopic data for the compound registered under CAS number 3641-14-3 and discuss the expected differences between the potential tautomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Isomer | ¹H NMR (DMSO-d₆) δ [ppm] | ¹³C NMR (Predicted) δ [ppm] |
| This compound | ~7.0 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃) | C=O: ~160, C3/C5 (triazole): ~155, ~145, OCH₃: ~52 |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Isomer | IR (ATR) ν [cm⁻¹] | Mass Spectrometry (GC-MS) |
| This compound | ~3400-3200 (N-H stretching), ~1720 (C=O stretching), ~1650 (N-H bending), ~1580 (C=N stretching) | m/z 142 (M⁺), fragments corresponding to loss of OCH₃, CO, and cleavage of the triazole ring. |
Note: The IR data is inferred from typical vibrational frequencies of the functional groups present.
Tautomerism: A Key Consideration
The 1,2,4-triazole ring can exist in three tautomeric forms: 1H, 2H, and 4H. For this compound, the position of the substituents will influence the relative stability of these tautomers. The equilibrium between these forms can be affected by factors such as solvent polarity and temperature. The spectroscopic data observed is often an average of the contributing tautomers in solution.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of 1,2,4-triazole derivatives are crucial for reproducible results. Below are representative methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3][4] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these compounds due to its ability to dissolve the polar triazole derivatives and to observe the exchangeable N-H protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are often acquired using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile derivatives. For non-volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer can be used to determine the molecular weight and fragmentation pattern.[4]
Logical Workflow for Isomer Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of this compound isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
References
- 1. methyl 5-amino-1H-(1,2,4)triazole-3-carboxylate | C4H6N4O2 | CID 77201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structural Validation of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate and its derivatives is critical for advancing medicinal chemistry and materials science.[1][2] The precise three-dimensional arrangement of atoms dictates a molecule's physicochemical properties, biological activity, and potential for therapeutic applications. This guide provides an objective comparison of analytical techniques for structural validation, supported by experimental data, to aid in the selection of the most appropriate methodologies.
The inherent tautomerism and potential for isomeric impurities in the synthesis of 1,2,4-triazole derivatives necessitate a multi-faceted analytical approach for unambiguous characterization.[3] While a suite of spectroscopic methods provides valuable insights, single-crystal X-ray crystallography remains the gold standard for definitive structural confirmation.[1][2]
Comparative Analysis of Structural Elucidation Techniques
A combination of analytical methods is often employed to provide a comprehensive understanding of the structure of novel 1,2,4-triazole derivatives. The following table summarizes the strengths and limitations of the most common techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing.[1][2] | Chemical environment, connectivity of atoms, and stereochemical relationships in solution.[4] | Mass-to-charge ratio of the molecule and its fragments, elemental composition.[5] | Presence of specific functional groups.[2] |
| Strengths | Unambiguous and definitive structural determination.[1] | Provides detailed information about the molecule's structure in solution.[4] | High sensitivity and ability to determine molecular weight with high accuracy.[5] | Rapid and non-destructive analysis. |
| Limitations | Requires a single, high-quality crystal, which can be challenging to obtain. Provides solid-state structure which may differ from solution conformation.[1] | Can be complex to interpret for large molecules and may not distinguish between certain isomers without advanced 2D techniques.[4] | Does not provide information on the 3D arrangement of atoms.[5] | Provides limited information on the overall molecular structure. |
Experimental Data for Structural Validation
The following tables present representative experimental data for this compound and its derivatives, illustrating the type of quantitative information obtained from various analytical techniques.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Representative 1,2,4-Triazole Derivative [6][7]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.98 - 8.60 | m | - | Triazole ring protons |
| ¹H | 5.41 | s | - | -NH₂ |
| ¹H | 3.89 | s | - | -OCH₃ |
| ¹³C | 165.71 - 166.92 | - | - | C=O (ester) |
| ¹³C | 157.1 | - | - | C3 (triazole) |
| ¹³C | 160.9 | - | - | C5 (triazole) |
| ¹³C | 51.91 - 56.24 | - | - | -OCH₃ |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data [5]
| Ionization Mode | Calculated m/z | Measured m/z | Mass Error (ppm) | Molecular Formula |
| ESI+ | 143.0567 | 143.0569 | 1.4 | C₄H₇N₄O₂⁺ ([M+H]⁺) |
Table 3: Key Crystallographic Parameters from Single-Crystal X-ray Diffraction [2][8]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5110 (5) |
| b (Å) | 11.2490 (8) |
| c (Å) | 10.1048 (7) |
| β (°) | 101.866 (4) |
| V (ų) | 946.76 (11) |
| Z | 4 |
| R-factor | 0.050 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following sections outline the key experimental procedures for the structural validation of this compound derivatives.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol, ethanol, or acetone).[2]
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in a diffractometer. X-ray diffraction data are collected at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations.[2]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used to acquire 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to further elucidate the structure.[4]
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[5]
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing polar molecules like triazole derivatives. Atmospheric pressure chemical ionization (APCI) can be used for less polar compounds.[5]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). High-resolution mass analyzers provide accurate mass measurements for elemental composition determination.[5]
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical workflow for validating the structure of this compound derivatives and the relationship between different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Triazole Synthesis: Methods, Performance, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its remarkable metabolic stability and capacity for hydrogen bonding have cemented its role in a multitude of pharmaceuticals, including well-known antifungal and anticancer agents.[1] This guide provides an objective comparison of prominent synthetic methodologies for both 1,2,3- and 1,2,4-triazole isomers, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal synthetic route for their specific applications.
Synthesis of 1,2,3-Triazoles: A Comparative Analysis
The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad applicability under mild conditions.[2] The most prominent of these is the azide-alkyne cycloaddition.
Key Methodologies for 1,2,3-Triazole Synthesis
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used "click" reaction, providing excellent regioselectivity to yield 1,4-disubstituted 1,2,3-triazoles.[3][4] The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[2]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the ruthenium-catalyzed counterpart regioselectively yields 1,5-disubstituted 1,2,3-triazoles.[5] A key advantage of RuAAC is its ability to react with internal alkynes, not just terminal ones, thus expanding its substrate scope.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free click reaction that utilizes strained cyclooctynes. The high ring strain of the alkyne drives the reaction forward without the need for a catalyst, making it ideal for biological applications where metal toxicity is a concern.[][8]
-
Metal-Free Synthesis: Beyond SPAAC, other metal-free methods have been developed, often involving organocatalysts or proceeding through different mechanistic pathways to avoid metal contamination of the final products.[9][10]
Data Presentation: Performance Metrics of 1,2,3-Triazole Synthesis Methods
| Method | Catalyst/Promoter | Regioselectivity | Typical Reaction Time | Typical Temperature | Typical Yield | Substrate Scope |
| CuAAC | Cu(I) salts (e.g., CuSO₄/NaAsc)[3] | 1,4-disubstituted[3] | 30 min - 24 h[3] | Room Temperature - 45°C[3] | >85-90%[11] | Terminal alkynes, various azides[3] |
| RuAAC | [Cp*RuCl] complexes[5] | 1,5-disubstituted[5] | 20 min (MW) - 72 h[5][12] | Room Temperature - 110°C[5] | 96-99%[13] | Terminal and internal alkynes[6] |
| SPAAC | None (Strained alkyne)[] | 1,4- and 1,5-mixture | Minutes to hours[8] | Physiological/Room Temp[8] | High | Azides, cyclooctynes[] |
| Metal-Free (Organocascade) | Acetic Acid[10] | 1,5-disubstituted[10] | Not specified | 100°C[10] | 56-93%[10] | Primary amines, enolizable ketones[10] |
Experimental Protocols: 1,2,3-Triazole Synthesis
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
-
Preparation of Reagents:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0 equivalent) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).[2]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).[2]
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%).[2]
-
-
Reaction Execution:
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1 to 24 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a typical procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.
-
Reaction Setup:
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 45°C).[5]
-
Stir the reaction under an inert atmosphere.
-
Monitor the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the 1,5-disubstituted triazole.
-
Mandatory Visualizations: 1,2,3-Triazole Synthesis Pathways
Caption: Comparative reaction pathways for CuAAC and RuAAC synthesis.
Caption: General experimental workflow for CuAAC synthesis.
Synthesis of 1,2,4-Triazoles: A Comparative Analysis
The synthesis of 1,2,4-triazoles often involves the condensation of hydrazines or their derivatives with various carbonyl compounds. Classical named reactions, though sometimes requiring harsh conditions, remain valuable tools in a synthetic chemist's arsenal.
Key Methodologies for 1,2,4-Triazole Synthesis
-
Pellizzari Reaction: This classical method involves the condensation of an amide with an acylhydrazide at high temperatures to form a 3,5-disubstituted 1,2,4-triazole.[14][15]
-
Einhorn-Brunner Reaction: This reaction synthesizes substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[16][17] A key feature is its predictability in regioselectivity when using unsymmetrical imides.[18]
-
Microwave-Assisted Synthesis: Modern techniques utilizing microwave irradiation have been shown to dramatically reduce reaction times and improve yields for 1,2,4-triazole synthesis, offering a greener alternative to conventional heating.[19][20]
Data Presentation: Performance Metrics of 1,2,4-Triazole Synthesis Methods
| Method | Key Reactants | Typical Reaction Time | Typical Temperature | Typical Yield | Notes |
| Pellizzari Reaction (Conventional) | Amide, Acylhydrazide[14] | 2 - 4 hours[14] | 220 - 250°C[14] | Low to Moderate[15] | High temperatures can lead to side products.[21] |
| Pellizzari Reaction (Microwave) | Amide, Acylhydrazide | 2 hours | 150°C | Good to Excellent | Faster and often higher yielding than conventional heating.[19] |
| Einhorn-Brunner Reaction | Diacylamine (imide), Hydrazine[16] | 2 - 8 hours[22] | Reflux (e.g., 110-120°C)[22] | Good | Predictable regioselectivity with unsymmetrical imides.[18] |
| Microwave-Assisted (from Hydrazine & Formamide) | Hydrazine, Formamide[19] | 10 minutes[19] | 160°C[19] | Good to Excellent | Catalyst-free and rapid synthesis.[23] |
Experimental Protocols: 1,2,4-Triazole Synthesis
Protocol 3: Pellizzari Reaction (Conventional Heating)
This protocol describes the synthesis of 3,5-diphenyl-1,2,4-triazole.
-
Reaction Setup:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[14]
-
The reaction can be performed neat or in a high-boiling solvent.
-
-
Reaction Execution:
-
Work-up and Purification:
Protocol 4: Einhorn-Brunner Reaction
This protocol provides a general method for the synthesis of a substituted 1,2,4-triazole.
-
Reaction Setup:
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110-120°C) for 2-8 hours.[22]
-
Monitor the reaction by TLC until the starting diacylamine is consumed.
-
-
Work-up and Purification:
Mandatory Visualizations: 1,2,4-Triazole Synthesis Pathways
Caption: Comparison of Pellizzari and Einhorn-Brunner reaction pathways.
Conclusion
The synthesis of triazoles offers a diverse and adaptable toolbox for chemists. For 1,2,3-triazoles, the "click" chemistry paradigm, particularly CuAAC, provides a highly efficient and reliable method for generating 1,4-disubstituted products. RuAAC offers a complementary approach for 1,5-disubstitution and accommodates a broader range of alkyne substrates. For applications demanding the complete absence of metals, SPAAC and other metal-free alternatives present viable, albeit sometimes more specialized, options.
In the realm of 1,2,4-triazoles, classical methods like the Pellizzari and Einhorn-Brunner reactions remain fundamentally important. The strategic application of modern techniques, such as microwave-assisted synthesis, can significantly enhance the efficiency of these traditional transformations, reducing reaction times and improving yields. The choice of synthetic method will ultimately be guided by the desired substitution pattern, substrate availability, and the specific requirements of the target application, such as the need for metal-free conditions in biological studies. This guide serves as a foundational resource to inform these critical decisions in the design and execution of triazole synthesis.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
A Comparative Guide to Heterocyclic Building Blocks in Drug Discovery: Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate in Focus
In the landscape of modern drug discovery, heterocyclic scaffolds are fundamental building blocks for the development of novel therapeutic agents. Their structural diversity and ability to modulate a wide array of biological targets make them indispensable in medicinal chemistry. This guide provides a comparative analysis of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate against other prominent heterocyclic systems, including indoles, pyrimidines, and quinolines. We will delve into their synthetic accessibility, physicochemical properties, and performance in preclinical studies, supported by experimental data and detailed protocols.
Overview of Key Heterocyclic Building Blocks
This compound is a versatile triazole derivative. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2] This particular derivative, with its amino and carboxylate functionalities, offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.
Indoles are bicyclic aromatic heterocycles that form the core of many natural products and approved drugs.[3] They are key pharmacophores in the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[4][5] The indole nucleus can be readily functionalized at various positions, allowing for fine-tuning of its pharmacological properties.
Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms. They are essential components of nucleic acids and are prevalent in a wide range of therapeutic agents. Pyrimidine derivatives have been extensively explored as inhibitors of various kinases and modulators of inflammatory pathways such as NF-κB.
Quinolines are bicyclic heterocyclic aromatic compounds. They are considered privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.
Comparative Performance Data
The following tables summarize the in vitro biological activities of representative compounds from each heterocyclic class against various cancer cell lines and protein kinases. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Anticancer Activity of Heterocyclic Derivatives (IC50 values in µM)
| Compound Class | Representative Compound | Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole Hybrid | Compound 15 (A novel 1,2,4-triazole derivative) | A549 (Lung) | 3.48 | [6] |
| Compound 20 (A novel 1,2,4-triazole derivative) | A549 (Lung) | 5.95 | [6] | |
| [1][4][7]Triazolo[1,5-a]pyrimidine Indole Hybrid (H12) | MGC-803 (Gastric) | 9.47 | [8] | |
| HCT-116 (Colon) | 9.58 | [8] | ||
| MCF-7 (Breast) | 13.1 | [8] | ||
| Indole/1,2,4-Triazole Hybrid | Compound 7i (Oxime-based derivative) | NCI-60 Panel | GI50 range: 1.85-5.76 | [9] |
| Indole-based | A novel indole derivative | A549 (Lung) | Not specified | [3] |
| Pyrimidine Hybrid | Pyrimidine-podophyllotoxin hybrid 7 | A549 (Lung) | Not specified | [10] |
| Benzimidazole Derivative | Compound 65 | HCT116 (Colon) | 4.12 | [11] |
Table 2: Kinase Inhibitory Activity of Heterocyclic Derivatives (IC50 values in µM)
| Compound Class | Representative Compound | Kinase Target | IC50 (µM) | Reference |
| 1,2,4-Triazole Hybrid | Bis-triazole 19l | EGFR | 0.066 | [12] |
| Bis-triazole 19l | B-RAFV600E | 0.05 | [12] | |
| [1][4][7]Triazolo[1,5-a]pyrimidine derivative 5 | CDK2 | 0.12 | [8] | |
| JAK Inhibitors (General) | Ruxolitinib | JAK1/2 | - | [13] |
| Tofacitinib | JAK1/3 | - | [13] | |
| Baricitinib | JAK1/2 | - | [13] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and robust method for the synthesis of substituted 3-amino-1,2,4-triazoles involves the reaction of aminoguanidine with carboxylic acids. For the specific synthesis of derivatives of this compound, further modifications would be required, such as peptide coupling reactions.[14][15]
General Procedure for the Synthesis of 3-Amino-5-substituted-1,2,4-triazoles:
-
A mixture of the corresponding carboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.0 mmol) in a suitable solvent (e.g., pyridine or DMF) is heated under reflux or microwave irradiation.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is precipitated by the addition of water or an appropriate anti-solvent.
-
The solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[16]
In Vitro Kinase Assay
In vitro kinase assays are performed to determine the inhibitory activity of compounds against specific protein kinases.
Protocol:
-
The kinase, substrate, and test compound are incubated in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using various methods such as radioactivity-based assays, fluorescence-based assays (e.g., HTRF), or ELISA.[17][18][19]
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by these heterocyclic building blocks and a general workflow for fragment-based drug discovery.
Caption: EGFR signaling pathway and the inhibitory action of indole-based compounds.
Caption: JAK/STAT signaling pathway and the inhibitory action of 1,2,4-triazole-based compounds.
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD) using heterocyclic fragments.
Conclusion
This compound stands as a valuable and versatile building block in drug discovery, offering a unique combination of synthetic tractability and desirable physicochemical properties inherent to the 1,2,4-triazole scaffold. While direct comparative data against other heterocyclic systems like indoles, pyrimidines, and quinolines is often context-dependent and spread across various studies, the available evidence highlights the potential of each class to yield potent and selective modulators of key biological targets. The choice of a specific heterocyclic building block will ultimately depend on the therapeutic target, the desired mode of action, and the overall drug design strategy. The data and protocols presented in this guide aim to provide researchers with a foundational understanding to make informed decisions in the selection and utilization of these critical components in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07396C [pubs.rsc.org]
- 11. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 12. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. reactionbiology.com [reactionbiology.com]
- 19. m.youtube.com [m.youtube.com]
Navigating the Biological Landscape of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Derivatives: A Comparative Guide
Derivatives of the versatile scaffold, Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, have emerged as a significant area of interest for researchers in drug discovery and development. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data, to aid scientists in navigating their therapeutic potential. The diverse biological profile, encompassing anticancer, antimicrobial, and enzyme inhibitory activities, underscores the promise of this chemical class.
Anticancer Activity: A Prominent Therapeutic Avenue
Numerous studies have highlighted the potent anticancer effects of 1,2,4-triazole derivatives. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines, with some exhibiting promising activity at micromolar concentrations.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted[1][2][3]triazolo[1,5-a]pyrimidine | HepG2 (Liver) | 17.69 - 25.4 | [1] |
| Substituted[1][2][3]triazolo[1,5-a]pyrimidine | MCF7 (Breast) | 17.69 - 27.09 | [1] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Hela (Cervical) | < 12 | [3] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | Hela (Cervical) | < 12 | [3] |
| Pyridine-1,2,4-triazole hybrids (TP1-TP7) | B16F10 (Melanoma) | 41.12 - 61.11 | [4] |
| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl) pyridine (TP6) | B16F10 (Melanoma) | Potent | [4] |
| 5-aryl-3-(3-bromophenylamino)-1,2,4-triazole | Various | - | [5] |
| n-decyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide | Leukemia cells | Low micromolar | [6] |
The anticancer potential of these derivatives is often attributed to their ability to interfere with critical cellular processes. For instance, some compounds have been shown to act as inhibitors of enzymes crucial for cancer cell proliferation and survival.[3][5] Molecular docking studies have suggested that these derivatives can bind to the active sites of enzymes like aromatase, a key target in hormone-dependent breast cancer.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized 1,2,4-triazole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]
Antimicrobial and Antifungal Efficacy
Derivatives of 1,2,4-triazole have also demonstrated significant potential as antimicrobial and antifungal agents. Their mechanism of action often involves the inhibition of essential microbial enzymes.
Table 2: Antimicrobial and Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Microorganism | Activity/MIC | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group) | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | MIC = 5 µg/mL | [7] |
| Phenylpiperazine-triazole-fluoroquinolone hybrids | Various bacteria | MIC = 0.125 - 64 µg/mL | [7] |
| 1-alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide | Micrococcus luteus, Pseudomonas aeruginosa | Antimicrobial potential | [6] |
| Metronidazole 1H-1,2,3-triazole derivatives | Various fungi and bacteria | Potent inhibition | [8] |
Experimental Protocol: Agar-Well Diffusion Method for Antimicrobial Susceptibility Testing
A common method to screen for antimicrobial activity is the agar-well diffusion method.[9]
Enzyme Inhibition: A Key Mechanism of Action
The biological activities of 1,2,4-triazole derivatives are often rooted in their ability to inhibit specific enzymes. This targeted approach is a cornerstone of modern drug design.
Table 3: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Methyl phenyl-substituted azinane triazole (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [10][11] |
| Methyl phenyl-substituted azinane triazole (12d) | α-glucosidase | 36.74 ± 1.24 | [10][11] |
| Methyl phenyl-substituted azinane triazole (12d) | Urease | 19.35 ± 1.28 | [10][11] |
| Methyl phenyl-substituted azinane triazole (12m) | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | [10][11] |
| 5-substituted-4-{[(1H-imidazol-4-yl)methylene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-one | Pancreatic lipase | Average activity | [12] |
Experimental Protocol: Enzyme Inhibition Assay (General)
The inhibitory effect of compounds on enzyme activity is typically determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.
Signaling Pathways
While specific signaling pathways for this compound derivatives are not extensively detailed in the provided literature, the anticancer activity of related 1,2,4-triazole compounds often involves the modulation of key signaling pathways implicated in cancer progression. For example, inhibition of aromatase by certain 1,2,4-triazole derivatives directly impacts estrogen signaling, which is crucial for the growth of hormone-receptor-positive breast cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminotriazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives, particularly aminotriazoles, have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aminotriazole-based compounds, focusing on their anticancer and antimicrobial efficacies. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity of Aminotriazole Derivatives
Recent research has highlighted the potential of aminotriazole scaffolds in the development of novel anticancer agents. A noteworthy study by Al-Sanea et al. (2022) involved the synthesis of a series of 1,2,4-triazole-thiazolidinone hybrids and their evaluation for anticancer activity against various human cancer cell lines. The key findings from this study underscore the importance of specific structural modifications on the aminotriazole core for enhanced cytotoxic effects.
The following table summarizes the in vitro anticancer activity (IC50 in µM) of selected aminotriazole-thiazolidinone hybrids against human cancer cell lines, including hepatocellular carcinoma (HepG2), mammary gland breast cancer (MCF-7), and colon cancer (HCT-116).
| Compound | R Group | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| 6a | 4-Fluorophenyl | 1.05 ± 0.11 | 2.11 ± 0.13 | 1.16 ± 0.12 |
| 6b | 4-Chlorophenyl | 0.95 ± 0.09 | 1.89 ± 0.11 | 1.02 ± 0.10 |
| 6c | 4-Bromophenyl | 0.81 ± 0.08 | 1.53 ± 0.09 | 0.93 ± 0.09 |
| 6d | 4-Nitrophenyl | 0.72 ± 0.07 | 1.25 ± 0.08 | 0.85 ± 0.08 |
| Doxorubicin | - | 0.69 ± 0.07 | 0.45 ± 0.04 | 0.51 ± 0.05 |
Key SAR Insights:
-
The presence of an electron-withdrawing group at the para-position of the phenyl ring attached to the thiazolidinone moiety significantly enhances anticancer activity.
-
The potency of the compounds follows the order: 4-NO2 > 4-Br > 4-Cl > 4-F. This suggests that a stronger electron-withdrawing effect leads to greater cytotoxicity.
-
Compound 6d , with a p-nitrophenyl substitution, exhibited the most potent activity among the synthesized derivatives, with IC50 values comparable to the standard drug, Doxorubicin.
The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (HepG2, MCF-7, and HCT-116) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Caption: Workflow of the MTT assay for determining the cytotoxicity of aminotriazole compounds.
Antimicrobial Activity of Aminotriazole Derivatives
Aminotriazole derivatives have also demonstrated promising antimicrobial properties. A study by Gümüş et al. (2024) focused on the synthesis of novel 1,2,4-triazole derivatives and their evaluation against a panel of pathogenic bacteria and fungi.
The table below presents the minimum inhibitory concentration (MIC) in µg/mL of selected aminotriazole derivatives against various microbial strains.
| Compound | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 3a | 4-Methylphenyl | 125 | 250 | 62.5 |
| 3b | 4-Methoxyphenyl | 62.5 | 125 | 31.25 |
| 3c | 4-Chlorophenyl | 31.25 | 62.5 | 15.62 |
| 3d | 2,4-Dichlorophenyl | 15.62 | 31.25 | 7.81 |
| Ampicillin | - | 10 | 5 | - |
| Fluconazole | - | - | - | 5 |
Key SAR Insights:
-
The antimicrobial activity is significantly influenced by the nature and position of the substituent on the phenyl ring.
-
Halogen-substituted derivatives, particularly those with chlorine, exhibited superior antimicrobial activity compared to other derivatives.
-
The compound with a 2,4-dichlorophenyl substituent (3d ) displayed the most potent activity against all tested microbial strains, highlighting the positive impact of multiple halogen substitutions.
-
The presence of an electron-donating group like methoxy (3b ) resulted in better activity than a methyl group (3a ), suggesting that both electron-withdrawing and certain electron-donating groups can modulate the antimicrobial profile.
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the suspensions were adjusted to a concentration of 10^5 CFU/mL.
-
Compound Dilution: The test compounds were serially diluted in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Caption: Workflow of the broth microdilution method for determining the MIC of aminotriazole compounds.
Conclusion
The structure-activity relationship studies of aminotriazole compounds reveal critical insights for the development of potent therapeutic agents. For anticancer activity, the incorporation of strong electron-withdrawing groups on a peripheral phenyl ring appears to be a key strategy for enhancing cytotoxicity. In the context of antimicrobial agents, halogen substitutions, particularly di-substitution with chlorine, have been shown to significantly improve efficacy. These findings provide a rational basis for the future design and optimization of aminotriazole-based compounds with improved biological profiles. Further research should focus on elucidating the specific molecular targets and mechanisms of action of these promising compounds to facilitate their translation into clinical applications.
A Comparative Guide to Validating the Mechanism of Action of Triazole-Based Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triazole-based antifungals with other major antifungal classes, supported by experimental data. Detailed methodologies for key validation experiments are presented to facilitate the replication and validation of findings in a research setting.
Introduction to Antifungal Agents
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The development of effective antifungal agents is crucial for managing these infections. Triazole antifungals are a cornerstone of antifungal therapy, but a thorough understanding of their mechanism of action and a comparison with alternative agents are essential for their effective use and the development of new therapies. This guide explores the mechanism of triazole antifungals and compares their in vitro and in vivo performance against other significant antifungal classes: polyenes and echinocandins.
Mechanism of Action: A Tale of Three Targets
Antifungal drugs primarily target unique structures in fungal cells that are absent in mammalian cells, ensuring selective toxicity. The three main classes of systemic antifungals—triazoles, polyenes, and echinocandins—each exploit a different fungal vulnerability.
Triazoles: This class of antifungals, which includes drugs like fluconazole, itraconazole, voriconazole, and posaconazole, works by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity. By blocking CYP51, triazoles prevent the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of the cell membrane results in the inhibition of fungal growth and replication, a fungistatic effect.[2]
Polyenes: Amphotericin B, a prominent member of the polyene class, has a different mode of action. It directly binds to ergosterol in the fungal cell membrane, forming pores or channels. This binding disrupts the osmotic integrity of the membrane, leading to leakage of essential intracellular components, such as ions and small organic molecules, ultimately resulting in fungal cell death (fungicidal effect).[3]
Echinocandins: This newer class of antifungals, including caspofungin, micafungin, and anidulafungin, targets the fungal cell wall, a structure not present in mammalian cells. Specifically, they inhibit the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall.[4] This inhibition weakens the cell wall, leading to osmotic instability and cell lysis, a fungicidal effect against most susceptible fungi.
Comparative Performance Data
The in vitro efficacy of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges of various triazoles and other antifungal agents against common fungal pathogens.
Table 1: In Vitro Activity of Triazoles and Other Antifungals against Candida Species
| Antifungal Agent | C. albicans MIC Range (µg/mL) | C. glabrata MIC Range (µg/mL) | C. parapsilosis MIC Range (µg/mL) | C. krusei MIC Range (µg/mL) |
| Triazoles | ||||
| Fluconazole | 0.125 - 4[5] | ≤0.125 - 64 | 0.25 - 8 | 8 - >64 |
| Itraconazole | 0.015 - 1 | 0.03 - 4 | 0.015 - 0.5 | 0.125 - 4 |
| Voriconazole | 0.016 - 0.5[5] | 0.015 - 8 | 0.015 - 0.25 | 0.03 - 2 |
| Posaconazole | 0.015 - 1 | 0.03 - 2 | 0.015 - 0.5 | 0.06 - 2 |
| Polyenes | ||||
| Amphotericin B | 0.125 - 1 | 0.125 - 2 | 0.125 - 1 | 0.25 - 2 |
| Echinocandins | ||||
| Caspofungin | 0.06 - 2[6] | 0.125 - 2[6] | 1 - 4[6] | 1 - 2[6] |
Table 2: In Vitro Activity of Triazoles and Other Antifungals against Aspergillus Species
| Antifungal Agent | A. fumigatus MIC Range (µg/mL) | A. flavus MIC Range (µg/mL) | A. niger MIC Range (µg/mL) | A. terreus MIC Range (µg/mL) |
| Triazoles | ||||
| Itraconazole | 0.125 - 2 | 0.25 - 2 | 0.25 - >8 | 0.5 - 2 |
| Voriconazole | 0.25 - 2 | 0.5 - 2 | 0.5 - 4 | 0.25 - 2 |
| Posaconazole | 0.06 - 1 | 0.125 - 1 | 0.125 - 2 | 0.06 - 1 |
| Polyenes | ||||
| Amphotericin B | 0.5 - 2 | 0.5 - 2 | 0.5 - 4 | 1 - 4 |
| Echinocandins | ||||
| Caspofungin | 0.03 - 0.25 | 0.125 - 1 | 0.125 - 1 | 0.25 - 2 |
In Vivo Efficacy:
A study in a murine model of disseminated Candida lusitaniae infection demonstrated that fluconazole (50 mg/kg/day), amphotericin B (0.8 mg/kg/day), and caspofungin (5 mg/kg/day) were all effective in reducing the fungal burden in the kidneys of infected mice.[2][7] Amphotericin B showed the highest efficacy, followed by caspofungin.[2][7]
Experimental Protocols
1. Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI M27-A3/S4)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
-
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
96-well microtiter plates.
-
Antifungal stock solutions.
-
Yeast inoculum.
-
Spectrophotometer or inverted mirror.
-
-
Procedure:
-
Prepare serial twofold dilutions of the antifungal agents in the microtiter plates.
-
Prepare a standardized yeast inoculum (0.5 x 10³ to 2.5 x 10³ cells/mL).
-
Add the yeast inoculum to each well of the microtiter plate.
-
Include a drug-free growth control well and a sterile control well.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins) compared to the growth control.[8] For amphotericin B, the endpoint is complete inhibition of growth.[8]
-
2. Ergosterol Quantification Assay
This assay is used to measure the ergosterol content in fungal cells, which can be used to assess the impact of ergosterol biosynthesis inhibitors like triazoles.
-
Materials:
-
Procedure:
-
Harvest and wash the fungal cells.
-
Perform saponification of the cell pellets by heating with alcoholic KOH to release sterols.
-
Extract the non-saponifiable lipids (including ergosterol) with an organic solvent.
-
Evaporate the organic solvent and redissolve the lipid extract in the HPLC mobile phase.
-
Analyze the extract by HPLC, detecting ergosterol by its characteristic UV absorbance at 282 nm.[4]
-
Quantify the ergosterol content by comparing the peak area to a standard curve generated with known concentrations of ergosterol.
-
3. Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This in vitro assay directly measures the inhibitory activity of a compound against the target enzyme of triazole antifungals.
-
Materials:
-
Recombinant fungal CYP51 enzyme.
-
Cytochrome P450 reductase.
-
Radiolabeled lanosterol (e.g., [³H]lanosterol).
-
NADPH.
-
Test compound (triazole).
-
Scintillation counter.
-
-
Procedure:
-
Set up a reaction mixture containing the CYP51 enzyme, cytochrome P450 reductase, and the test compound at various concentrations.
-
Initiate the reaction by adding radiolabeled lanosterol and NADPH.
-
Incubate the reaction mixture at an optimal temperature for a specific time.
-
Stop the reaction and extract the sterols.
-
Separate the substrate (lanosterol) from the product (demethylated lanosterol) using thin-layer chromatography (TLC) or HPLC.
-
Quantify the amount of product formed by measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).
-
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
Caption: Mechanism of action of triazole-based antifungals.
Caption: Experimental workflow for ergosterol quantification.
Caption: Experimental workflow for CYP51 inhibition assay.
Conclusion
Triazole antifungals remain a critical tool in the management of fungal infections due to their targeted inhibition of ergosterol biosynthesis. This guide has provided a comparative overview of their mechanism and performance relative to other major antifungal classes. The detailed experimental protocols and visual workflows are intended to equip researchers with the necessary tools to further validate and explore the mechanisms of action of existing and novel antifungal compounds. A thorough understanding of these principles is paramount for the continued development of effective strategies to combat the growing challenge of fungal diseases.
References
- 1. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 2. In vitro pharmacodynamics and in vivo efficacy of fluconazole, amphotericin B and caspofungin in a murine infection by Candida lusitaniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of caspofungin compared to amphotericin B, fluconazole, and itraconazole against Candida strains isolated in a Turkish University Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
A Comparative Analysis of the Antifungal Activity of Triazole Derivatives
Triazole antifungals represent a cornerstone in the management of a wide spectrum of fungal infections, from superficial candidiasis to life-threatening invasive aspergillosis. Their efficacy stems from a shared mechanism of action: the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This guide provides a comparative overview of the in vitro activity of prominent triazole derivatives, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their understanding of these critical therapeutic agents.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The fungistatic or fungicidal activity of triazole derivatives is primarily achieved by disrupting the integrity of the fungal cell membrane. The nitrogen atom (N4) of the triazole ring binds to the heme iron atom at the active site of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This binding event blocks the conversion of lanosterol to ergosterol.[3] The resulting depletion of ergosterol, coupled with the accumulation of toxic 14α-methylated sterols, disrupts membrane fluidity and function, ultimately inhibiting fungal growth and replication.[1]
Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.
Comparative In Vitro Antifungal Activity
The in vitro efficacy of triazole derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for key triazoles against various fungal pathogens.
Table 1: Comparative In Vitro Activity of Triazoles against Candida Species
| Antifungal Agent | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Candida parapsilosis (MIC µg/mL) | Candida krusei (MIC µg/mL) |
| Fluconazole | 0.25 - 4[4] | Resistant in some isolates[5] | 0.5 - 4[4] | Intrinsically less susceptible |
| Itraconazole | ≤0.5[6] | 0.25 - 0.5[6] | - | Less active |
| Voriconazole | ≤0.125[6] | 0.12 - 1 (MIC₅₀/₉₀)[7] | 0.06 - 0.12 (MIC₅₀/₉₀)[7] | Active |
| Posaconazole | - | 1 - 2 (MIC₅₀/₉₀)[7] | - | - |
| Isavuconazole | ≤0.12 (inhibits >99%)[7] | 0.5 - 2 (MIC₅₀/₉₀)[7] | 0.06 - 0.12 (MIC₅₀/₉₀)[7] | 0.12 - 4[7] |
Table 2: Comparative In Vitro Activity of Triazoles against Aspergillus Species and Cryptococcus neoformans
| Antifungal Agent | Aspergillus fumigatus (MIC µg/mL) | Aspergillus flavus (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) |
| Fluconazole | Generally not active | Generally not active | 0.0156–0.5 (some derivatives)[4] |
| Itraconazole | 0.12 - 0.25 (MIC₅₀/₉₀)[7] | - | 0.14 (Geometric Mean MIC)[6] |
| Voriconazole | 0.5 - 0.5 (MIC₅₀/₉₀)[8] | - | 0.07 (Geometric Mean MIC)[6] |
| Posaconazole | 0.25 - 0.5 (MIC₅₀/₉₀)[8] | - | 0.12 - 0.25 (MIC₅₀/₉₀)[7] |
| Isavuconazole | 0.5 - 1 (MIC₅₀/₉₀)[8] | - | 0.06 - 0.12 (MIC₅₀/₉₀)[7] |
Note: MIC values can vary depending on the specific isolate and testing methodology.
Structure-Activity Relationships (SAR)
The antifungal potency and spectrum of activity of triazole derivatives are significantly influenced by their chemical structure. Key SAR observations include:
-
Side Chain Modifications: Alterations in the side chains of the triazole core can enhance activity against fungi resistant to other triazoles.[5] For instance, the introduction of an alkyne linked in the side chain has demonstrated good fungicidal activity against several human pathogenic fungi.[4]
-
Aromatic Ring Substitutions: The nature and position of substituents on the aromatic rings play a crucial role. For example, derivatives with -NO₂ and -CF₃ groups at the 7-position have shown more effective antifungal activity.[4] Conversely, cyano and methoxy groups on the aromatic ring can decrease antifungal activity.[9]
-
Bioisosteric Replacement: The replacement of a part of the molecule with a bioisostere can lead to antifungal agents with higher selectivity for fungal targets.[3]
Experimental Protocols
The determination of in vitro antifungal susceptibility is critical for guiding therapeutic choices and for the development of new antifungal agents. The broth microdilution method is a widely accepted standard.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A2)
This method involves preparing serial twofold dilutions of the antifungal agents in a 96-well microtiter plate. A standardized inoculum of the fungal isolate is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control.[10]
Caption: A generalized workflow for determining antifungal MICs.
Conclusion
The triazole class of antifungals continues to be a vital component of our armamentarium against fungal diseases. While newer derivatives like voriconazole, posaconazole, and isavuconazole generally exhibit a broader spectrum and greater potency against many pathogens compared to older agents like fluconazole, the choice of therapy must be guided by species identification and in vitro susceptibility testing.[3][5][11] Understanding the comparative activities, mechanisms of action, and structure-activity relationships of these compounds is paramount for both clinical practice and the rational design of the next generation of antifungal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of New Antifungal Agents in the Treatment of Invasive Fungal Infections in Transplant Recipients: Isavuconazole and New Posaconazole Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. jmilabs.com [jmilabs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Antifungal triazole alcohols: a comparative analysis of structure-activity, structure-teratogenicity and structure-therapeutic index relationships using the Multiple Computer-Automated Structure Evaluation (Multi-CASE) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. isres.org [isres.org]
In Vitro Efficacy of Novel Aminotriazole Compounds: A Comparative Guide
The following guide provides a comparative overview of the in vitro performance of various novel aminotriazole compounds, primarily focusing on their anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed protocols, and visual representations of experimental workflows and potential mechanisms of action.
Comparative Performance of Novel Aminotriazole Derivatives
The in vitro cytotoxic activity of several novel aminotriazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. Lower IC50 values indicate greater potency.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Series 1 | |||||
| Compound 4 | HepG2 | 17.69 - 25.4 | Doxorubicin | Not Specified | [1] |
| Compound 7 | HepG2 | 17.69 - 25.4 | Doxorubicin | Not Specified | [1] |
| Compound 7 | MCF-7 | 17.69 - 27.09 | Doxorubicin | Not Specified | [1] |
| Compound 14a | MCF-7 | 17.69 - 27.09 | Doxorubicin | Not Specified | [1] |
| Compound 15 | HepG2 | 17.69 - 25.4 | Doxorubicin | Not Specified | [1] |
| Compound 17 | HepG2 | 17.69 - 25.4 | Doxorubicin | Not Specified | [1] |
| Compound 17 | MCF-7 | 17.69 - 27.09 | Doxorubicin | Not Specified | [1] |
| Compound 28 | HepG2 | 17.69 - 25.4 | Doxorubicin | Not Specified | [1] |
| Compound 28 | MCF-7 | 17.69 - 27.09 | Doxorubicin | Not Specified | [1] |
| Compound 34 | HepG2 | 17.69 - 25.4 | Doxorubicin | Not Specified | [1] |
| Compound 34 | MCF-7 | 17.69 - 27.09 | Doxorubicin | Not Specified | [1] |
| Compound 47 | HepG2 | 17.69 - 25.4 | Doxorubicin | Not Specified | [1] |
| Series 2 | |||||
| Compound L7 | A549 | 0.16 | Not Specified | Not Specified | [2] |
| Compound L7 | PC-3 | 0.30 | Not Specified | Not Specified | [2] |
| Compound L7 | HCT116 | 0.51 | Not Specified | Not Specified | [2] |
| Compound L7 | MCF-7 | 0.30 | Not Specified | Not Specified | [2] |
| Compound L7 | MDA-MB-231 | 0.70 | Not Specified | Not Specified | [2] |
| Series 3 | |||||
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 | 1.09 | 5-Fluorouracil | Not Specified | [3] |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 | 2.01 | 5-Fluorouracil | Not Specified | [3] |
| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H23 | 3.28 | 5-Fluorouracil | Not Specified | [3] |
| Series 4 | |||||
| Compound 7d | Hela | 12.1 | Cisplatin | Not Specified | [4] |
| Compound 7e | MCF-7 | 4.7 | Cisplatin | Not Specified | [4] |
| Compound 7e | Hela | 2.9 | Cisplatin | Not Specified | [4] |
| Compound 7e | A549 | 9.4 | Cisplatin | Not Specified | [4] |
| Compound 10a | MCF-7 | 6.43 | Cisplatin | Not Specified | [4] |
| Compound 10a | Hela | 5.6 | Cisplatin | Not Specified | [4] |
| Compound 10d | Hela | 9.8 | Cisplatin | Not Specified | [4] |
| Series 5 | |||||
| Bet-TZ1 | A375 | 22.41 | Not Specified | Not Specified | [5] |
| Bet-TZ1 | MCF-7 | 46.92 | Not Specified | Not Specified | [5] |
| Bet-TZ1 | HT-29 | 38.35 | Not Specified | Not Specified | [5] |
Experimental Protocols
A frequently utilized method for assessing the in vitro cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are maintained in an appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2. For the assay, cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.[6]
-
Compound Treatment: The aminotriazole compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions of the compounds are then prepared in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the various concentrations of the test compounds.[3] A vehicle control group treated with DMSO is also included.
-
Incubation: The plates are incubated for a predetermined period, typically ranging from 24 to 72 hours, at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition and Incubation: Following the treatment incubation, 15-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[3] The plates are then incubated for an additional 4 hours at 37°C.[3] During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully aspirated, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[3] The plate is gently agitated for approximately 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[3]
Visualizing Experimental Workflows and Biological Pathways
To better understand the evaluation process and potential mechanisms of action of novel aminotriazole compounds, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the in vitro evaluation of novel aminotriazole compounds.
Caption: Postulated signaling pathway for the anticancer activity of aminotriazole compounds.
Caption: Logical relationship between key experimental findings in aminotriazole evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Safety Operating Guide
Proper Disposal of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is critical for maintaining laboratory safety and environmental protection. This document provides a step-by-step operational plan for researchers, scientists, and drug development professionals, ensuring that disposal procedures are handled with the utmost care and in accordance with regulatory standards.
Key Physical and Chemical Properties
A comprehensive understanding of the compound's properties is the first step in ensuring safe handling and disposal.
| Property | Value |
| Molecular Formula | C4H6N4O2[1][2] |
| Molecular Weight | 142.12 g/mol [1][2] |
| CAS Number | 3641-14-3[1][2][3][4] |
| Appearance | Solid[1] |
| Melting Point | 218-222 °C[1] |
| Signal Word | Warning[1][3][5] |
| Hazard Statements | May cause an allergic skin reaction (H317)[3][5]. |
Pre-Disposal and Handling Protocols
Before beginning the disposal process, it is imperative to adhere to the following safety protocols to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.[3]
-
Hand Protection: Wear protective gloves.[3]
-
Skin Protection: Wear impervious clothing to prevent skin contact.[3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.[3]
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[3][6][7]
-
Ensure that eyewash stations and safety showers are readily accessible.[7]
Safe Handling and Storage:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][6][7]
-
Prevent contact with skin and eyes.[3]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][7]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all applicable federal, state, and local environmental regulations.
-
Waste Identification and Segregation:
-
Keep the compound in its original container where possible.
-
Do not mix with other waste materials.
-
Label the container clearly as "this compound" waste.
-
-
Container Management:
-
Ensure the waste container is securely sealed to prevent leaks or spills.
-
Handle uncleaned containers with the same precautions as the product itself.
-
-
Disposal Method:
-
Accidental Release Measures:
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 5-氨基-1H-1,2,4-三氮唑-3-羧酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. methyl 5-amino-1H-(1,2,4)triazole-3-carboxylate | C4H6N4O2 | CID 77201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemical-label.com [chemical-label.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
This guide provides critical safety, handling, and disposal procedures for Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that may cause an allergic skin reaction[1][2]. Therefore, strict adherence to PPE guidelines is mandatory to prevent skin sensitization and other potential exposures.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from dust and splashes. |
| Skin Protection | Impervious and fire/flame resistant clothing. Chemically resistant gloves. | Prevents skin contact and allergic reactions[1]. |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if irritation is experienced. | Protects against inhalation of dust particles[1]. |
Step-by-Step Handling Protocol
Caption: Workflow for Handling this compound
Emergency Procedures: First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
Table 2: First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[1]. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[1]. |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor[1]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1]. |
Spill and Disposal Plan
Effective spill management and proper disposal are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel.
-
Containment: Prevent the spread of dust. Avoid breathing in any dust or vapors[3].
-
Clean-up: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal. Avoid creating dust[3][4]. Do not let the chemical enter drains[3][4].
Disposal Protocol:
-
Waste Collection: All waste material should be collected in clearly labeled, sealed containers.
-
Professional Disposal: Dispose of the contents and container at an approved waste disposal facility, adhering to all applicable local, regional, and national regulations[1][4]. It is recommended to consult a professional waste disposal service[3]. Contaminated packaging should be disposed of as unused product[3].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
